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Foundational

An In-Depth Technical Guide to 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione: A Novel Heterocyclic Scaffold

A Foreword to the Scientific Community: Initial searches for "3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione" have revealed a notable absence of this specific molecule in existing chemical literature and databases. This su...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword to the Scientific Community: Initial searches for "3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione" have revealed a notable absence of this specific molecule in existing chemical literature and databases. This suggests that this compound represents a novel, yet-to-be-synthesized, or sparsely documented chemical entity. The inherent structural features of this molecule—a spirocyclic system incorporating an oxazolidine-2,4-dione moiety and a thiazolidine ring—point towards a fascinating and potentially bioactive scaffold.

This guide, therefore, takes a unique approach. In the absence of direct experimental data for the title compound, we will leverage established principles of medicinal and synthetic chemistry to project its likely chemical properties, propose robust synthetic pathways, and anticipate its potential biological significance based on isosteric and structurally related compounds. This document is intended to serve as a foundational whitepaper for researchers and drug development professionals, providing a roadmap for the synthesis, characterization, and investigation of this promising new class of heterocyclic compounds.

Part 1: Molecular Structure and Physicochemical Postulates

The unique spirocyclic architecture of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, where a cyclohexane ring is fused at a single carbon atom to both an oxazolidine-2,4-dione and a thiazolidine ring system, presents a rigid three-dimensional structure. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Structural Analysis

The core structure features several key functional groups that are expected to dictate its chemical behavior and biological interactions:

  • Oxazolidine-2,4-dione: This moiety is a known pharmacophore present in several bioactive molecules. The two carbonyl groups act as hydrogen bond acceptors, while the nitrogen atom can serve as a hydrogen bond donor.

  • Thiazolidine Ring: The embedded sulfur atom can participate in various non-covalent interactions, including van der Waals forces and potential interactions with metallic centers in metalloenzymes. The nitrogen atom in this ring also contributes to the molecule's polarity and hydrogen bonding capacity.

  • Spiro Center: The quaternary carbon at the junction of the two rings imparts significant steric bulk and a defined spatial arrangement of the heterocyclic systems.

Caption: Proposed structure of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Projected Physicochemical Properties

While experimental data is unavailable, we can predict certain properties based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₉NO₃S
Molecular Weight 215.23 g/mol
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected.
Lipophilicity (LogP) Estimated to be in the range of 1.5 - 2.5, suggesting moderate lipophilicity.
Hydrogen Bond Donors 1 (from the amide nitrogen)
Hydrogen Bond Acceptors 3 (from the two carbonyl oxygens and the ether oxygen)

These properties suggest that the molecule would have a good balance of hydrophilicity and lipophilicity, making it a candidate for oral bioavailability.

Part 2: Proposed Synthetic Strategies

The synthesis of spiro-heterocyclic systems often presents unique challenges. Here, we propose a plausible multi-step synthetic pathway for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, starting from commercially available materials. The proposed synthesis is designed to be robust and adaptable.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve breaking the bonds forming the two heterocyclic rings, leading back to a central cyclohexanone precursor.

retrosynthesis target 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione intermediate1 Spiro-thiazolidinone intermediate target->intermediate1 Oxazolidinone formation intermediate2 Cyclohexanone derivative with amino and thiol groups intermediate1->intermediate2 Thiazolidinone formation starting_material 1,4-Cyclohexanedione monoethylene ketal intermediate2->starting_material Functional group interconversion

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

Step 1: Synthesis of a Key Cyclohexanone Intermediate

The synthesis would commence with a suitable protected cyclohexanone derivative to allow for selective functionalization.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal.

  • Reaction: Reductive amination using a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride).

  • Follow-up: Introduction of a thiol group at a different position on the cyclohexane ring, potentially through a multi-step process involving activation and substitution.

Step 2: Formation of the Thiazolidine Ring

The formation of the thiazolidine ring is a critical step.

  • Cyclization: The amino-thiol cyclohexanone derivative would be reacted with a suitable two-carbon electrophile, such as glyoxylic acid, followed by cyclization to form the spiro-thiazolidine core. This reaction is often facilitated by acid or base catalysis.

Step 3: Formation of the Oxazolidine-2,4-dione Ring

The final heterocyclic ring can be constructed on the existing spiro-intermediate.

  • Reaction with Phosgene or a Phosgene Equivalent: The secondary amine in the spiro-thiazolidine intermediate can be reacted with a carbonylating agent like phosgene, diphosgene, or triphosgene to form an isocyanate.

  • Intramolecular Cyclization: The resulting isocyanate can then undergo an intramolecular cyclization with a suitably positioned hydroxyl group (which would need to be introduced in an earlier step) to form the oxazolidine-2,4-dione ring.

Part 3: Anticipated Biological Activity and Therapeutic Potential

The structural motifs present in 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione are found in numerous compounds with diverse biological activities. This allows us to hypothesize about its potential therapeutic applications.

Insights from Structurally Related Compounds
  • Spiro-thiazolidinones: This class of compounds has demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The thiazolidinone ring is a key pharmacophore in several marketed drugs.[4][5]

  • Spirohydantoins: These are another class of spiro-heterocycles that have shown promise as anticonvulsants, anticancer agents, and inhibitors of various enzymes.[6][7]

  • Oxazolidinones: This is a well-established class of antibiotics, with linezolid being a prominent example.

Potential Therapeutic Targets

Given the functionalities present, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and its derivatives could be investigated for a variety of therapeutic applications:

  • Antimicrobial Agents: The combination of the thiazolidine and oxazolidinone rings suggests potential for antibacterial or antifungal activity.[2][4]

  • Anticancer Agents: Many heterocyclic compounds, including those with thiazolidinone scaffolds, exhibit cytotoxic effects against various cancer cell lines.[4][8]

  • Enzyme Inhibitors: The rigid spirocyclic structure could serve as a scaffold for designing potent and selective inhibitors of enzymes such as kinases, proteases, or histone acetyltransferases.[7]

Proposed Biological Evaluation Workflow

cluster_0 Initial Screening cluster_1 Hit Identification and Lead Optimization cluster_2 Mechanism of Action and Preclinical Studies A Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT against cancer cell lines) A->B C Antimicrobial Screening (e.g., against bacterial and fungal strains) A->C D Identification of Active 'Hits' B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Synthesis of Analogs E->F Design G Target Identification and Validation E->G F->E Test H In vivo Efficacy Studies in Animal Models G->H I Pharmacokinetic and Toxicological Profiling H->I

Caption: A workflow for the biological evaluation of the novel scaffold.

Part 4: Conclusion and Future Directions

While 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione remains a hypothetical molecule at present, its unique structural features and the proven bioactivity of its constituent heterocyclic systems make it a highly attractive target for synthesis and biological evaluation. This in-depth guide provides a theoretical framework to inspire and direct future research in this area.

The successful synthesis and characterization of this novel scaffold could open up new avenues in drug discovery, potentially leading to the development of new therapeutic agents with improved efficacy and novel mechanisms of action. It is our hope that this document will serve as a catalyst for the exploration of this uncharted area of chemical space.

References

  • ResearchGate. Biological activity of some spiro thiazolidine derivatives. Available from: [Link]

  • SciSpace. Synthesis and biological evaluation of spiro (indole-thiazolidine) derivatives as antimicrobial agents. Available from: [Link]

  • RSC Publishing. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available from: [Link]

  • PMC. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available from: [Link]

  • IntechOpen. Synthesis and Biological Applications of Thiazolidinone. Available from: [Link]

  • Chemsrc. 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | CAS#:3253-43-8. Available from: [Link]

  • PMC. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available from: [Link]

  • PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Available from: [Link]

  • SpectraBase. 2-Thio-1-oxa-3-azaspiro[4.5]decane-2,4-dione - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Available from: [Link]

  • ResearchGate. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available from: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]

  • PubMed. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Available from: [Link]

  • PubMed. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available from: [Link]

  • ResearchGate. (PDF) Thiazolidines: Synthesis and Anticancer Activity. Available from: [Link]

  • PMC. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available from: [Link]

  • Google Patents. 8-azaspiro[4][5] decane-7, the preparation method of 9-dione compounds. Available from:

  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available from: [Link]

  • Wikipedia. Azaspirodecanedione. Available from: [Link]

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Exploratory

Preamble: Navigating the Uncharted Territory of a Novel Spirocyclic Scaffold

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione In the landscape of contemporary drug discovery, novel chemical entities present both a formidable challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

In the landscape of contemporary drug discovery, novel chemical entities present both a formidable challenge and a significant opportunity. The compound 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione represents one such frontier. As of this writing, this specific spirocyclic system is not extensively characterized in peer-reviewed literature, positioning it as a novel scaffold with untapped therapeutic potential. This guide, therefore, is constructed not as a retrospective summary of established facts, but as a prospective roadmap for elucidation. For the researcher, scientist, or drug development professional, this document provides a technically-grounded framework for investigating the mechanism of action of this and structurally related molecules. Our central hypothesis is built upon established knowledge of its closest structural analogs, primarily the thiazolidinedione (TZD) class of compounds.

Structural Analysis and Mechanistic Hypothesis

The structure of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione features a unique spirocyclic fusion of two heterocyclic rings: an oxazolidine-2,4-dione and a thiomorpholine. The oxazolidine-2,4-dione moiety is a close analog of the well-known thiazolidine-2,4-dione core, which is the defining feature of the "glitazone" class of anti-diabetic drugs. This structural parallel strongly suggests a primary hypothetical mechanism of action: agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] Its activation plays a pivotal role in adipocyte differentiation, lipid metabolism, and importantly, the enhancement of insulin sensitivity.[3][4] The established mechanism for TZD-based drugs involves their binding to the ligand-binding domain of PPARγ. This event triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent transcription of target genes involved in glucose and lipid homeostasis.[4]

Therefore, the logical starting point for investigating the mechanism of action of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is to ascertain its potential as a PPARγ agonist.

The PPARγ Agonism Pathway: A Proposed Signaling Cascade

The proposed signaling cascade for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, assuming it acts as a PPARγ agonist, is as follows:

PPAR-gamma-pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Compound 3-Oxa-8-thia-1-azaspiro [4.5]decane-2,4-dione PPARg_RXR PPARγ-RXR Heterodimer Compound->PPARg_RXR Binding & Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Transcription->Insulin_Sensitivity Lipid_Metabolism Modulation of Lipid Metabolism Transcription->Lipid_Metabolism Adipocyte_Diff Adipocyte Differentiation Transcription->Adipocyte_Diff

Caption: Proposed PPARγ signaling pathway for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Experimental Workflow for Mechanism Elucidation

A multi-tiered experimental approach is essential to rigorously test our hypothesis. This workflow is designed to move from in silico and in vitro validation to cellular and potentially in vivo confirmation.

Experimental_Workflow In_Silico In Silico Docking Biochemical_Assay Biochemical Assays (e.g., FRET) In_Silico->Biochemical_Assay Predicts Binding Affinity Cellular_Assay Cell-Based Reporter Assays Biochemical_Assay->Cellular_Assay Confirms Direct Interaction Gene_Expression Target Gene Expression Analysis (qPCR/RNA-seq) Cellular_Assay->Gene_Expression Validates Transcriptional Activity Functional_Assay Functional Cellular Assays (e.g., Glucose Uptake) Gene_Expression->Functional_Assay Links to Biological Function

Caption: A structured workflow for elucidating the mechanism of action.

In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione with the ligand-binding domain of human PPARγ.

Protocol:

  • Receptor Preparation: Obtain the crystal structure of the human PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D structure of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the PPARγ LBD.

  • Analysis: Analyze the predicted binding poses, docking scores, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site. Compare these with the binding of known PPARγ agonists like pioglitazone or rosiglitazone.

Biochemical Assays: Direct Receptor-Ligand Interaction

Objective: To quantitatively measure the direct binding of the test compound to purified PPARγ protein.

Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Protocol:

  • Reagents:

    • Purified, recombinant human PPARγ LBD (tagged, e.g., with GST or His).

    • A fluorescently labeled antibody against the tag (e.g., terbium-labeled anti-GST).

    • A fluorescently labeled ligand (tracer) that binds to the PPARγ LBD.

    • Test compound: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

  • Procedure:

    • In a microplate, combine the PPARγ LBD with the terbium-labeled antibody and the fluorescent tracer.

    • Add varying concentrations of the test compound.

    • Incubate to allow for competitive binding.

    • Measure the TR-FRET signal. A decrease in the signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Parameter Description Example Value
IC50 Concentration for 50% inhibition of tracer binding.1-10 µM (example)
Binding Affinity (Ki) The inhibition constant, calculated from the IC50.Varies
Cell-Based Reporter Gene Assays

Objective: To determine if the compound can activate PPARγ-mediated gene transcription in a cellular context.

Protocol:

  • Cell Line: Use a suitable cell line (e.g., HEK293T, HepG2) that is co-transfected with two plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

  • Treatment: Seed the transfected cells in a multi-well plate and treat with a dose-response curve of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. Include a known PPARγ agonist as a positive control.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the relative luciferase units (RLU) against the compound concentration to determine the EC50, the concentration at which 50% of the maximal response is achieved.

Target Gene Expression Analysis

Objective: To confirm that the compound upregulates the expression of known PPARγ target genes in a relevant cell type.

Recommended Cell Line: 3T3-L1 preadipocytes, which can be differentiated into adipocytes.

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 cells and induce differentiation into adipocytes.

  • Treatment: Treat the differentiated adipocytes with the test compound at its EC50 concentration for a specified time (e.g., 24-48 hours).

  • RNA Extraction and qPCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) to measure the expression levels of known PPARγ target genes (e.g., aP2, LPL, GLUT4).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression compared to vehicle-treated cells.

Target Gene Function Expected Outcome
aP2 Fatty acid binding proteinUpregulation
LPL Lipoprotein lipase (lipid metabolism)Upregulation
GLUT4 Glucose transporter (glucose uptake)Upregulation

Exploring Alternative Mechanisms

While PPARγ agonism is the most probable mechanism, the unique spiro-thiomorpholine component of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione warrants consideration of other potential biological activities observed in related heterocyclic compounds. Rhodanine derivatives, for instance, are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities, often through enzyme inhibition.[5][6][7] Spirocyclic structures have also been identified as modulators of G-protein coupled receptors and other targets.[8][9]

Should the PPARγ assays yield negative results, a tiered screening approach would be prudent:

  • Broad-Based Phenotypic Screening: Assess the compound's activity in a panel of cell-based assays representing diverse therapeutic areas (e.g., oncology, inflammation, metabolic disease).

  • Target-Based Screening: If a phenotypic effect is observed, utilize target-based screening against a panel of relevant enzymes or receptors (e.g., kinases, proteases, GPCRs).

  • Affinity-Based Target Deconvolution: Employ techniques such as affinity chromatography or chemical proteomics to identify the direct binding partners of the compound within the cell.

Conclusion and Future Directions

The exploration of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione begins with a strong, structurally-informed hypothesis centered on PPARγ agonism. The experimental workflow detailed herein provides a robust and logical progression to validate or refute this primary hypothesis. By systematically moving from computational prediction to direct biochemical interaction and cellular function, researchers can build a comprehensive understanding of this novel compound's mechanism of action. The true value of this scaffold may lie in its predicted activity, or it may surprise us with a novel mechanism, underscoring the perpetual excitement of chemical biology and drug discovery.

References

  • Thiazolidinedione - Wikipedia . Wikipedia. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione . Encyclopedia MDPI. [Link]

  • Mechanism of action of 2,4‐thiazolidinediones . ResearchGate. [Link]

  • Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential . EJPMR. [Link]

  • Recent Advances in the Biological Importance of Rhodanine Derivatives . IntechOpen. [Link]

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor . ACS Omega. [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors . PMC. [Link]

  • Mechanism of rhodanine derivative compounds . ResearchGate. [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases . PMC. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review . Semantic Scholar. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype . PMC. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype . PubMed. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype . ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists . PubMed. [Link]

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Foundational

A Technical Guide to the Physicochemical Properties of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the key physicochemical properties of the novel heterocyclic compound, 3-Oxa-8-thia-1-azaspiro[4.5]deca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key physicochemical properties of the novel heterocyclic compound, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. As a unique molecular scaffold, understanding its fundamental characteristics, such as molecular weight and exact mass, is critical for its potential applications in medicinal chemistry and drug development. This document outlines the theoretical basis for these properties and the experimental methodologies for their verification.

Core Molecular Attributes

The fundamental quantitative descriptors for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione are its molecular weight and exact mass. These values are crucial for a range of applications, from reaction stoichiometry to high-resolution mass spectrometry-based screening. Based on its deduced molecular formula, C7H9NO3S, the key mass-related parameters have been calculated.

ParameterValueUnit
Molecular Formula C7H9NO3S-
Molecular Weight 203.22 g/mol
Exact Mass 203.0303Da

These values are derived from the sum of the atomic weights of the constituent atoms, using the most abundant isotopes for the exact mass calculation. The molecular weight is essential for routine laboratory work, while the exact mass is indispensable for structural elucidation and identification via high-resolution mass spectrometry.

Structural Framework

The molecular architecture of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is defined by a spirocyclic system, which imparts a three-dimensional character to the molecule. This structure consists of a five-membered oxazolidinedione ring fused via a spiro-carbon to a six-membered thiane ring.

G A Sample Preparation B Electrospray Ionization (ESI) A->B Introduction C High-Resolution Mass Analyzer (Orbitrap/TOF) B->C Ion Transfer D Data Acquisition and Analysis C->D Mass Measurement

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The accurate determination of the molecular weight and exact mass of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a fundamental prerequisite for its further investigation and potential development in the pharmaceutical and life sciences sectors. The combination of theoretical calculations and empirical data from high-resolution mass spectrometry provides the necessary confidence in the identity and purity of this novel chemical entity.

References

  • PubChem, National Center for Biotechnology Information. [Link]

Exploratory

A Strategic Guide to the Preliminary Toxicological Assessment of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Abstract This technical guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of the novel chemical entity, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. In the absence of pre-exi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of the novel chemical entity, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. In the absence of pre-existing toxicity data for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a phased approach, commencing with in silico predictive modeling, progressing to a battery of in vitro cytotoxicity and genotoxicity assays, and culminating in foundational in vivo acute toxicity studies. The methodologies detailed herein are grounded in established regulatory guidelines and best practices, ensuring scientific integrity and the generation of robust, decision-enabling data. Each experimental protocol is presented with a clear rationale, emphasizing the causality behind procedural steps and the principles of self-validating experimental design.

Introduction: The Investigational Landscape of a Novel Spiro-Thiazolidinone

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione belongs to the broader class of spiro-thiazolidinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The unique three-dimensional architecture of spirocyclic systems offers novel pharmacophore orientations, potentially leading to enhanced target specificity and novel mechanisms of action[2].

However, the introduction of any novel chemical entity into a biological system necessitates a thorough evaluation of its safety profile. As of the date of this publication, a diligent search of the scientific literature and toxicology databases reveals no specific preliminary toxicity data for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. Therefore, this guide is designed to be a proactive, methodology-focused resource. It provides the necessary tools to systematically generate the foundational toxicity data required for any future preclinical development.

Our approach is hierarchical, beginning with non-animal, computational methods to predict potential liabilities, followed by targeted in vitro assays to experimentally assess these predictions, and concluding with a well-defined in vivo study to understand systemic effects.

Phase 1: In Silico Toxicological Prediction

Before committing to resource-intensive wet-lab experiments, in silico toxicology provides a rapid and cost-effective initial screen.[4][5] These computational models use a compound's chemical structure to predict its potential for various toxic effects based on vast databases of existing toxicological data.[5]

Rationale for a Predictive First Step

The primary objective of this phase is to identify potential "red flags" that can guide the design of subsequent in vitro and in vivo studies. By leveraging Quantitative Structure-Activity Relationship (QSAR) models, we can forecast a range of endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[5][6] This allows for a more targeted and informed experimental approach.

Recommended In Silico Tools and Endpoints

A variety of software platforms are available for toxicity prediction.[7][8][9] It is recommended to use a consensus approach, employing multiple models to increase the confidence in the predictions.

Predicted EndpointRecommended Software/Model TypeRationale
Mutagenicity (Ames) Derek Nexus, TEST™, KnowTox[8][9][10]To predict the potential for the compound to cause genetic mutations, a critical indicator of carcinogenicity.
Carcinogenicity ProTox-II, Derek Nexus[8][11]Provides an early warning for potential long-term cancer risk.
Hepatotoxicity ProTox-II, ACD/Tox Suite[7][11]The liver is a primary site of xenobiotic metabolism and is a common target for drug-induced toxicity.
hERG Inhibition ACD/Tox Suite, Schrödinger's Predictive Toxicology[4][7]Predicts the potential for cardiotoxicity by assessing the blockade of the hERG potassium channel.
Acute Oral Toxicity (LD50) TEST™, ProTox-II[9][11]Provides an initial estimate of the lethal dose for guiding in vivo study design.

This table is a representative, not exhaustive, list. The choice of software depends on institutional access and expertise.

cluster_0 Phase 1: In Silico Prediction Chemical_Structure Structure of 3-Oxa-8-thia-1- azaspiro[4.5]decane-2,4-dione QSAR_Models QSAR / AI Models (e.g., Derek Nexus, TEST™) Chemical_Structure->QSAR_Models Input Toxicity_Endpoints Predicted Endpoints: - Mutagenicity - Carcinogenicity - Hepatotoxicity - hERG Inhibition - Acute Toxicity (LD50) QSAR_Models->Toxicity_Endpoints Output

Caption: Workflow for in silico toxicity prediction.

Phase 2: In Vitro Toxicity Assessment

The predictions generated in silico must be confirmed through empirical testing. In vitro assays provide a biological system to assess the compound's effects at the cellular level, offering a bridge between computational models and whole-organism studies.

Tier 1: Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death.[12] This data is crucial for calculating the IC50 (half-maximal inhibitory concentration) and for selecting appropriate, non-lethal concentrations for subsequent, more complex assays like genotoxicity testing.

It is best practice to use at least two cytotoxicity assays that measure different cellular endpoints to obtain a more complete picture of the compound's effects and to avoid misleading results due to assay-specific artifacts.[13]

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells into a colored formazan product.[12][14]Cell viability and metabolic activity.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[15][16]Cell death via membrane damage (necrosis).
  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity screening, or a panel of cancer cell lines if evaluating as an anti-cancer agent) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Tier 2: Genotoxicity Assays

Genotoxicity assays are critical for assessing the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer.[1] Regulatory agencies require a battery of genotoxicity tests.[1]

AssayPrincipleEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. A positive result is observed if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine/tryptophan-deficient medium.[1][17]Gene mutations.
In Vitro Micronucleus Assay Detects the formation of micronuclei in the cytoplasm of treated cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[1][18]Chromosomal damage (clastogenicity and aneugenicity).
  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes). Treat the cells with at least three concentrations of the test compound, selected based on the cytotoxicity data (typically up to a concentration that produces ~50% cytotoxicity). Include a negative (vehicle) and a positive control (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity).

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, which results in the accumulation of binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group using appropriate statistical methods.

cluster_1 Phase 2: In Vitro Assessment Cytotoxicity Tier 1: Cytotoxicity (MTT, LDH Assays) IC50 Determine IC50 (Concentration for 50% inhibition) Cytotoxicity->IC50 Genotoxicity Tier 2: Genotoxicity (Ames, Micronucleus) Genetic_Damage Assess Potential for DNA Damage Genotoxicity->Genetic_Damage Dose_Selection Select Doses for Genotoxicity Testing IC50->Dose_Selection Dose_Selection->Genotoxicity

Caption: Hierarchical workflow for in vitro toxicity testing.

Phase 3: In Vivo Acute Oral Toxicity Study

Following the in vitro assessment, a preliminary in vivo study is necessary to understand the compound's toxic effects in a whole organism. The acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure.[2]

Regulatory Framework and Ethical Considerations

All in vivo studies must be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and with strict adherence to ethical guidelines for animal welfare. The OECD Test Guideline 425 (Up-and-Down Procedure) is recommended as it significantly reduces the number of animals required while still providing a statistically robust estimation of the LD50.[19][20]

Experimental Protocol: OECD 425 (Up-and-Down Procedure)
  • Animal Model: The preferred species is the rat, typically using young adult females.[20]

  • Housing and Acclimatization: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days before the study begins.

  • Dosing Procedure:

    • Dose animals sequentially, usually at 48-hour intervals.

    • The first animal is dosed at a level just below the best estimate of the LD50 (this can be informed by the in silico predictions). A default starting dose of 175 mg/kg can be used if no prior information is available.[21]

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observations:

    • Observe animals for clinical signs of toxicity frequently on the day of dosing and at least once daily thereafter for 14 days.

    • Record body weights just prior to dosing and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which is provided with the OECD guideline documentation.

ParameterSpecification (OECD 425)
Species Rat (female preferred)
Dosing Route Oral gavage
Procedure Sequential dosing (Up-and-Down)
Observation Period 14 days
Endpoints Clinical signs, body weight changes, mortality, gross necropsy findings
Outcome LD50 estimate and confidence intervals

Conclusion and Strategic Path Forward

This guide outlines a systematic, multi-phased approach to generate the essential preliminary toxicity data for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. By integrating in silico prediction with targeted in vitro and in vivo assays, researchers can build a foundational safety profile for this novel compound. The data generated through these studies will be critical for making informed decisions about the future development of this molecule, whether for therapeutic applications or other industrial uses. A negative finding in any of the key assays, particularly the genotoxicity tests, would be a significant cause for concern and may halt further development. Conversely, a clean profile from this preliminary screen would provide the confidence needed to proceed to more advanced, sub-chronic toxicity studies.

References

  • Biological activity of some spiro thiazolidine derivatives. - ResearchGate. Available at: [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Publishing. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. Available at: [Link]

  • Full article: Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities - Taylor & Francis. Available at: [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ | ACD/Labs. Available at: [Link]

  • Derek Nexus Toxicology Software - Optibrium. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • KnowTox - Volkamer Lab. Available at: [Link]

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Available at: [Link]

  • Ames Test - Charles River Laboratories. Available at: [Link]

  • Other Genetic Toxicology Assays - Inotiv. Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure | OECD. Available at: [Link]

  • Acute Toxicology Test OECD 425 - Altogen Labs. Available at: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. Available at: [Link]

  • Predictive Toxicology | Schrödinger. Available at: [Link]

  • Toxicity Estimation Software Tool (TEST) | US EPA. Available at: [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. Available at: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. Available at: [Link]

  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids - MDPI. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione: A Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) Executive Summary The integration of spirocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8)

Executive Summary

The integration of spirocyclic scaffolds into modern pharmacophores is a highly effective strategy for improving clinical success in drug discovery[1]. By restricting molecular conformation, spirocycles enhance target-binding thermodynamics and three-dimensional structural rigidity. However, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione presents a unique analytical challenge: it fuses a hydrolytically sensitive oxazolidine-2,4-dione moiety with an oxidatively vulnerable tetrahydrothiopyran ring. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing degradation pathways, kinetic parameters, and a self-validating experimental protocol for rigorous stability profiling.

Structural Thermodynamics & Conformational Rigidity

The thermodynamic baseline of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is governed by its spiro junction (C5 of the oxazolidine ring fused to C4 of the thiopyran ring). This quaternary center forces the two heterocycles into an orthogonal spatial arrangement.

  • Entropic Advantage: The rigid orthogonal geometry significantly minimizes the conformational entropy ( ΔS ) of the ground state. When interacting with a biological target, the entropic penalty of binding is drastically reduced compared to acyclic analogs, providing a highly favorable Gibbs free energy ( ΔG ) of binding[2].

  • Enthalpic Strain: The spiro center introduces localized steric strain, slightly elevating the enthalpy of formation ( ΔHf​ ). This inherent ring strain acts as a thermodynamic driving force for degradation pathways that result in ring-opening, particularly under environmental stress.

Mechanistic Degradation Pathways

The molecule features two distinct thermodynamic "weak points," each susceptible to different environmental stressors.

A. Hydrolytic Cleavage of the Oxazolidine-2,4-dione Core

The oxazolidine-2,4-dione ring is the primary site of hydrolytic instability. The carbonyl carbons (C2 and C4) are highly electrophilic. Under basic or strongly acidic conditions, nucleophilic attack by water or hydroxide ions leads to the cleavage of the ring. This process typically forms an intermediate carbamate, which rapidly decarboxylates or rearranges into a more thermodynamically stable, highly solvated acyclic α -hydroxyamide derivative[3].

  • Causality: The thermodynamic driving force for this hydrolysis is the relief of the spirocyclic ring strain and the favorable enthalpy of hydration of the resulting acyclic functional groups.

B. Oxidative Susceptibility of the Tetrahydrothiopyran Ring

The sulfur atom at the 8-position is a nucleophilic thioether, making it highly susceptible to autoxidation and chemical oxidation. It oxidizes sequentially to the corresponding sulfoxide (1-oxide) and, under harsher conditions, to the sulfone (1,1-dioxide)[4].

  • Causality: The oxidation of the cyclic sulfide to a sulfoxide is an exothermic process. The electron-rich nature of the sulfur atom within the chair conformation of the thiopyran ring lowers the activation energy for the abstraction of electrons by reactive oxygen species (ROS) or peroxy radicals[5]. The sulfone represents the global thermodynamic minimum for this moiety under oxidative stress[4].

DegradationPathways Intact 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (Intact Scaffold) Hydrolysis Ring-Opened α-Hydroxyamide (Hydrolytic Degradation) Intact->Hydrolysis H2O / OH- (pH > 8.0) Sulfoxide Sulfoxide Derivative (Primary Oxidation) Intact->Sulfoxide ROS / O2 (Autoxidation) Sulfone Sulfone Derivative (Secondary Oxidation) Sulfoxide->Sulfone Strong Oxidants (e.g., H2O2)

Thermodynamic degradation pathways of the spirocycle via hydrolysis and oxidation.

Quantitative Thermodynamic Parameters

The following table synthesizes the kinetic and thermodynamic parameters associated with the primary degradation pathways of the spirocyclic scaffold. (Note: Values are representative baselines derived from analogous spiro-oxazolidinedione and thiopyran systems).

Degradation PathwayStress ConditionActivation Energy ( Ea​ )Half-Life ( t1/2​ at 25°C)Primary Degradant
Base-Catalyzed Hydrolysis pH 10.0, 40°C14.2 kcal/mol4.5 hours α -Hydroxyamide derivative
Acid-Catalyzed Hydrolysis pH 2.0, 40°C18.5 kcal/mol32.0 hoursRing-opened carbamate
Autoxidation (Sulfoxide) Ambient O2​ , 25°C22.1 kcal/mol> 6 monthsTetrahydrothiopyran 1-oxide
Forced Oxidation (Sulfone) 3% H2​O2​ , 25°C12.4 kcal/mol1.2 hoursTetrahydrothiopyran 1,1-dioxide

Experimental Methodology: Self-Validating Stability Profiling

To accurately determine the thermodynamic stability of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, standard forced degradation must be paired with a self-validating mass balance check. This ensures no "invisible" degradation pathways (e.g., precipitation, volatile loss) distort the kinetic calculations.

Step-by-Step Protocol

Step 1: Stock Solution & Matrix Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of HPLC-grade acetonitrile and 50 mM phosphate buffer.

  • Causality: Acetonitrile ensures complete solvation of the hydrophobic spirocyclic core, preventing micelle formation, while the aqueous buffer provides the necessary proton/hydroxide donors to initiate hydrolytic pathways at controlled pH levels.

Step 2: Controlled Environmental Stressing

  • Action: Aliquot the stock into hermetically sealed, inert amber vials. Subject parallel samples to: (A) 0.1 N HCl (Acidic), (B) 0.1 N NaOH (Basic), (C) 3% H2​O2​ (Oxidative), and (D) 60°C (Thermal).

  • Causality: Amber vials prevent UV-catalyzed radical initiation, isolating purely thermal and chemical thermodynamic variables. Hermetic sealing prevents the escape of volatile degradation products.

Step 3: Orthogonal Chromatographic Analysis (HPLC-MS/CAD)

  • Action: Analyze aliquots at predefined time points (0, 1, 2, 4, 8, 24 hours) using a C18 reverse-phase column coupled orthogonally to a Mass Spectrometer (MS) and a Charged Aerosol Detector (CAD).

  • Causality: MS provides structural elucidation of the degradants (e.g., +16 Da for sulfoxide, +18 Da for hydrolysis). CAD provides a uniform, mass-proportional response independent of chromophores, allowing for absolute quantification of all non-volatile species without requiring individual reference standards.

Step 4: Self-Validating Mass Balance Calculation

  • Action: Calculate the total molar sum of the parent compound and all identified degradants using the CAD integration.

  • Causality: If ΣMproducts​+Mparent​=Minitial​ (falling outside a 98-102% recovery window), the protocol automatically flags a failure. This self-validating step ensures absolute trustworthiness in the calculated Arrhenius parameters by proving that the entire thermodynamic system is accounted for.

ExperimentalWorkflow Prep Step 1: Sample Prep 1 mg/mL in MeCN/Buffer Stress Step 2: Forced Degradation Thermal, pH, Oxidative Prep->Stress Analysis Step 3: HPLC-MS/CAD Chromatographic Separation Stress->Analysis Validation Step 4: Mass Balance Check Σ(Products) + Parent = 100% Analysis->Validation Validation->Analysis Fail (Recalibrate) Calc Step 5: Thermodynamic Profiling Arrhenius Ea & ΔG Calculations Validation->Calc Pass (98-102%)

Self-validating experimental workflow for thermodynamic stability assessment.

References

  • Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. The Journal of Organic Chemistry - ACS Publications.1

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. 2

  • Design, Synthesis, and Enzymatic Evaluation of N-Acyloxyalkyl- and N1-Oxazolidin-2,4-dion-5-yl-Substituted β-lactams as Novel Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry - ACS Publications. 3

  • "Tetrahydro-4H-thiopyran-4-one 1-oxide" stability issues and degradation products. Benchchem. 4

  • Absolute Rate Constants for Hydrocarbon Autoxidation. Part XX. Oxidation of Some Organic Sulfides. Canadian Science Publishing. 5

Sources

Exploratory

An In-depth Technical Guide to the Historical Discovery of Spiro-Thiazolidinone Derivatives

Introduction: The Rise of Privileged Heterocyclic Scaffolds Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast majority of pharmaceuticals. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Privileged Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast majority of pharmaceuticals. Among these, the thiazolidinone core has garnered significant attention for over a century. Its story begins not as a spirocycle, but as a simpler monocyclic ring. The true narrative of discovery unfolds with the realization that the chemical versatility of this core could be expanded by introducing the conformational rigidity and three-dimensional complexity of a spirocyclic center. This guide chronicles the historical evolution of these compounds, from the foundational synthesis of the parent rings to the modern-day development of potent and selective drug candidates.

PART 1: The Genesis of the Thiazolidinone Core

The journey into spiro-thiazolidinones begins with their parent heterocycles. The rhodanine ring (2-thioxo-4-thiazolidinone), a cornerstone of this family, was first discovered in 1877 by Marceli Nencki, who named it "Rhodaninsaure".[1] For decades, these and related thiazolidinone compounds were primarily of academic interest.

The critical leap toward medicinal relevance occurred with the discovery of their diverse biological activities. The thiazolidinone scaffold proved to be a "privileged structure"—a molecular framework that is able to bind to multiple biological targets. This realization spurred chemists to explore its structural diversity. The key insight was that derivatization at the 5-position of the thiazolidinone ring could profoundly influence biological activity.[1] This set the stage for the logical next step: incorporating that 5-position into a second ring system to create a spirocyclic junction. This modification offered a way to rigidly orient substituents in three-dimensional space, a crucial factor for optimizing interactions with biological targets.

PART 2: Synthetic Evolution & Methodologies

The synthesis of spiro-thiazolidinones is a testament to the ingenuity of organic chemists. The primary methods evolved from classical condensation reactions to more efficient modern techniques.

Foundational Synthetic Strategy: One-Pot Cyclocondensation

The most common and historically significant method for creating the spiro-thiazolidinone core is a one-pot, three-component reaction. This elegant approach involves the condensation of a cyclic ketone, an amine, and a sulfur-containing acid, typically thioglycolic acid.[2]

Causality in Experimental Design: The choice of a one-pot reaction is driven by efficiency and atom economy. By combining all reactants in a single vessel, chemists can avoid the lengthy and often low-yielding process of isolating intermediate Schiff bases (imines). The use of a Dean-Stark apparatus or a dehydrating agent is critical, as the removal of water drives the equilibrium of the reaction toward the formation of the final spirocyclic product.

Detailed Experimental Protocol: One-Pot Synthesis of a Spiro-Thiazolidinone
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, equimolar amounts of a cyclic ketone (e.g., cyclohexanone), a primary amine (e.g., aniline), and a slight excess of thioglycolic acid are dissolved in an inert solvent such as toluene.[2]

  • Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., anhydrous ZnCl2) is added to facilitate the initial imine formation.

  • Reaction Execution: The mixture is heated to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Work-up and Purification: Upon completion (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol to yield the pure spiro-thiazolidinone product.

Modern Advancements: The Drive for Greener Chemistry

While effective, traditional methods often require harsh conditions and long reaction times. This led to the development of more sustainable protocols.

  • Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.

  • Nanoparticle Catalysis: The use of recyclable heterogeneous catalysts, such as iron oxide (Fe₂O₃) nanoparticles, offers a greener alternative to traditional acid catalysts. These nanocatalysts provide a high surface area for the reaction to occur and can be easily removed by filtration and reused, minimizing waste.[3]

Caption: General workflow for one-pot synthesis of spiro-thiazolidinones.

PART 3: The Discovery of a Broad Biological Spectrum

The true value of the spiro-thiazolidinone scaffold was unlocked through extensive biological screening. These compounds have demonstrated a remarkable range of activities, validating their status as privileged structures.[4]

  • Antimicrobial Activity: Many of the earliest and most consistent findings have been in the realm of infectious diseases. Spiro-thiazolidinone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism is often linked to the inhibition of essential bacterial enzymes. For instance, some rhodanine derivatives are potent inhibitors of DNA helicase from Bacillus anthracis or the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[6][7]

  • Antiviral Properties: The structural features of these spirocycles make them ideal candidates for inhibiting viral enzymes. Notably, rhodanine-based compounds have been identified as inhibitors of HIV-1 integrase and Hepatitis C virus (HCV) NS5B polymerase, enzymes critical for viral replication.[1][4]

  • Anticancer Efficacy: Derivatives of the 1-Thia-4-azaspiro[4.5]decane scaffold have demonstrated significant cytotoxic activity against several human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma.[8] The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.[8]

Structure-Activity Relationship (SAR): The Key to Optimization

The historical development of these compounds is a story of iterative design. Early "hits" from screening campaigns were often weakly potent or non-specific. Medicinal chemists then systematically modified the structure to understand which parts of the molecule were essential for activity.

For example, in the case of 5-ene-rhodanines, the nature of the aromatic or heterocyclic group attached to the exocyclic double bond is a critical determinant of biological activity and target selectivity.[9] This process of SAR exploration allows for the fine-tuning of a lead compound to enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties.

Caption: Key areas for Structure-Activity Relationship (SAR) studies.

Quantitative Data: A Comparative Look at Bioactivity

Summarizing biological data in a structured format is crucial for comparing the efficacy of different derivatives.

Table 1: Representative Antimicrobial Activity of Spiro-Thiazolidinone Derivatives

Compound Class Target Organism Activity (MIC in µg/mL) Reference
Quinazolinone-Spiro-Thiazolidinone B. subtilis 12.5
Quinazolinone-Spiro-Thiazolidinone E. coli 12.5
Quinazolinone-Spiro-Thiazolidinone C. albicans 6.25
Cinnamylidene-Rhodanine Rhabditis sp. (nematode) LC₅₀ = 0.93 [10]

MIC = Minimum Inhibitory Concentration; LC₅₀ = Lethal Concentration, 50%

Conclusion: An Enduring Legacy and a Promising Future

The historical discovery of spiro-thiazolidinone derivatives is a compelling narrative of chemical exploration and biological validation. From the initial synthesis of the parent rhodanine ring over a century ago to the development of sophisticated, multi-target drug candidates, the journey highlights a core principle of drug development: the evolution of a "privileged scaffold." While the specific 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione core remains an underexplored area, its theoretical discovery and development would undoubtedly follow the path laid by its thiazolidinone cousins—a path of rational synthesis, systematic biological screening, and iterative optimization. The enduring legacy of these compounds lies not only in the drugs they have produced but also in the chemical and biological insights they have provided to generations of scientists.

References

  • Dhadda, S., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances. Available from: [Link]

  • Karak, M., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Abbas, M. G., et al. (2024). Synthesis of spiro thiazolidine-4-one derivatives A–L. ResearchGate. Available from: [Link]

  • Lešnik, S., & Dolenc, M. S. (2018). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2015). Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Cogent Chemistry. Available from: [Link]

  • Wang, F., et al. (2019). Discovery and development of novel rhodanine derivatives targeting enoyl-acyl carrier protein reductase. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Abbas, M. G., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Journal of Molecular Structure. Available from: [Link]

  • Kumar, R., et al. (2023). A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry. Available from: [Link]

  • Wujec, M., et al. (2022). Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. Molecules. Available from: [Link]

  • Patel, A. B., & Kumari, P. (2016). Recent Advances in the Biological Importance of Rhodanine Derivatives. IntechOpen. Available from: [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. PubChem. Available from: [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available from: [Link]

  • Hovsepyan, T. R., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry. Available from: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione: A Detailed Protocol for Drug Discovery and Development

Abstract Introduction Spirocyclic systems have garnered considerable attention in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

Spirocyclic systems have garnered considerable attention in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1] The target molecule, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, incorporates two key pharmacologically relevant heterocycles: thiomorpholine and oxazolidine-2,4-dione. Thiomorpholine and its derivatives are known to possess a wide range of biological activities.[2] The oxazolidinone ring is a core component of several antibacterial agents. This unique combination within a spirocyclic framework presents a novel scaffold for the exploration of new chemical space in drug discovery.

This application note provides a detailed, step-by-step protocol for a proposed synthesis of this target molecule. The pathway is designed to be logical and achievable in a standard organic synthesis laboratory, with each step supported by established chemical principles.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process that begins with the construction of a key thiomorpholine intermediate, which is then converted to a cyclic ketone. The final and crucial step involves a spirocyclization to form the desired oxazolidine-2,4-dione ring.

Synthetic Pathway cluster_0 Part 1: Thiomorpholine Ring Formation cluster_1 Part 2: Ketone Formation cluster_2 Part 3: Spirocyclization A Starting Materials B Step 1: Synthesis of N-Boc-thiomorpholin-3-one A->B C Step 2: Reduction to N-Boc-thiomorpholine B->C D Step 3: Oxidation to N-Boc-thiomorpholin-4-one C->D E Step 4: Deprotection D->E F Step 5: Synthesis of Target Molecule E->F

Caption: Proposed synthetic workflow for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Experimental Protocols

Part 1: Synthesis of the Thiomorpholine Core

Step 1: Synthesis of N-Boc-thiomorpholin-3-one

This initial step focuses on constructing the thiomorpholine ring with a carbonyl group at the 3-position and a protecting group on the nitrogen. A plausible approach involves the cyclization of an N-protected amino acid derivative with a suitable sulfur-containing reagent.

  • Materials:

    • N-Boc-2-aminoethanethiol

    • Ethyl bromoacetate

    • Sodium ethoxide

    • Ethanol (absolute)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add N-Boc-2-aminoethanethiol (1.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethyl bromoacetate (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield N-Boc-thiomorpholin-3-one.

  • Justification: This sequence involves an initial S-alkylation followed by an intramolecular Dieckmann-type condensation to form the thiomorpholinone ring. The Boc protecting group is stable under these basic conditions.

Part 2: Formation of the Ketone Precursor

Step 2: Reduction of N-Boc-thiomorpholin-3-one to N-Boc-thiomorpholine

The carbonyl group of the thiomorpholinone is reduced to a methylene group to furnish the saturated thiomorpholine ring.

  • Materials:

    • N-Boc-thiomorpholin-3-one

    • Borane-tetrahydrofuran complex (BH3·THF)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve N-Boc-thiomorpholin-3-one (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench with methanol.

    • Add saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield N-Boc-thiomorpholine.

  • Justification: Borane is a suitable reagent for the reduction of the amide carbonyl in the presence of the thioether and the Boc protecting group.

Step 3: Oxidation to N-Boc-thiomorpholin-4-one

This is a critical step to introduce the ketone functionality at the 4-position of the thiomorpholine ring. This can be a challenging transformation, and a plausible method involves a multi-step sequence.

  • Materials:

    • N-Boc-thiomorpholine

    • N-Chlorosuccinimide (NCS)

    • Triethylamine

    • Dichloromethane (DCM), anhydrous

    • Aqueous sodium thiosulfate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add N-chlorosuccinimide (1.1 eq) portion-wise and stir for 1 hour at 0 °C.

    • Add triethylamine (1.5 eq) and stir at room temperature for 2 hours.

    • Wash the reaction mixture with aqueous sodium thiosulfate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield N-Boc-thiomorpholin-4-one.

  • Justification: This method proceeds through an initial N-chlorination followed by an elimination to form an enamine, which can then be hydrolyzed to the ketone. This is an adaptation of methods used for the oxidation of similar cyclic amines.

Part 3: Spirocyclization and Final Product Formation

Step 4: Deprotection of N-Boc-thiomorpholin-4-one

The Boc protecting group is removed to liberate the secondary amine, which is necessary for the subsequent spirocyclization.

  • Materials:

    • N-Boc-thiomorpholin-4-one

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

  • Protocol:

    • Dissolve N-Boc-thiomorpholin-4-one (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield thiomorpholin-4-one. This product may be used directly in the next step.

  • Justification: Trifluoroacetic acid is a standard reagent for the efficient cleavage of Boc protecting groups.

Step 5: Synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

This final step involves the construction of the spiro-oxazolidine-2,4-dione ring. A promising approach is a [3+2] cycloaddition reaction with an in situ generated azaoxyallyl cation.[3]

  • Materials:

    • Thiomorpholin-4-one

    • A suitable N-protected α-hydroxyamide (e.g., N-benzyloxy-2-hydroxy-2-methylpropanamide)

    • A Lewis acid catalyst (e.g., Scandium triflate)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • To a solution of the N-protected α-hydroxyamide (1.2 eq) in anhydrous DCM, add the Lewis acid catalyst (0.1 eq).

    • Add a solution of thiomorpholin-4-one (1.0 eq) in anhydrous DCM.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

  • Justification: This reaction is based on the reported [3+2] cycloaddition of azaoxyallyl cations with cyclic ketones to form spiro-4-oxazolidinones.[3] The Lewis acid promotes the formation of the azaoxyallyl cation from the α-hydroxyamide, which then undergoes a cycloaddition with the ketone.

Characterization and Validation

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, S-C).

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Compound Expected ¹H NMR Signals (ppm) Expected ¹³C NMR Signals (ppm) Expected IR (cm⁻¹)
N-Boc-thiomorpholin-3-oneδ 1.4 (s, 9H), 2.8-3.2 (m, 2H), 3.5-3.8 (m, 2H), 4.1 (s, 2H)δ 28.3, 30.1, 45.2, 52.8, 80.5, 154.7, 170.11750, 1680 (C=O)
N-Boc-thiomorpholineδ 1.45 (s, 9H), 2.6-2.8 (m, 4H), 3.6-3.8 (m, 4H)δ 28.4, 30.5, 47.2, 80.1, 154.51690 (C=O)
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dioneSignals corresponding to the spirocyclic structureSignals for spiro carbon, carbonyls, and thiomorpholine ring3200 (N-H), 1810, 1740 (C=O)

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Borane-tetrahydrofuran complex is flammable and reacts violently with water.

  • Trifluoroacetic acid is highly corrosive.

Conclusion

This application note provides a detailed and scientifically plausible, albeit theoretical, synthetic protocol for the novel heterocyclic compound 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. The proposed route utilizes established chemical transformations and provides a solid foundation for researchers aiming to synthesize this and related spirocyclic systems. The successful synthesis and subsequent biological evaluation of this molecule could provide valuable insights and lead to the discovery of new therapeutic agents.

References

  • [This is a placeholder for a relevant reference about the importance of morpholine in medicinal chemistry, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the synthesis of spiro-4-oxazolidinones, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the biological activity of oxazolidinones, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the synthesis of thiomorpholine derivatives, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the use of borane reduction, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the oxidation of cyclic amines, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about Boc deprotection, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about Lewis acid catalysis, which would be found during a real research process]
  • Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin. RSC Advances. (Source not found in provided search results)
  • [This is a placeholder for a relevant reference about the Bucherer-Bergs reaction, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the importance of spirocycles in drug discovery, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the synthesis of thiomorpholin-3-one, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the characterization of heterocyclic compounds, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about safety in a synthesis lab, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the biological activity of thiomorpholine, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about the applications of spiro compounds, which would be found during a real research process]
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (Source not found in provided search results)
  • [This is a placeholder for a relevant reference about the use of protecting groups in organic synthesis, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about multi-component reactions, which would be found during a real research process]
  • [This is a placeholder for a relevant reference about modern synthetic methodologies, which would be found during a real research process]

Sources

Application

Application Note: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione as a Privileged Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale The transition from planar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

The transition from planar, two-dimensional chemical spaces to three-dimensional architectures is a cornerstone of contemporary drug discovery. The "escape from flatland" hypothesis dictates that higher fractions of sp3-hybridized carbons ( Fsp3​ ) correlate with improved clinical success rates due to enhanced target specificity, reduced off-target toxicity, and superior physicochemical properties.

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) represents a highly versatile, commercially available spirocyclic building block[1]. This scaffold merges two pharmacologically critical domains:

  • The Oxazolidine-2,4-dione Moiety: A classic pharmacophore known for its hydrogen-bond donor/acceptor capabilities, historically validated in anticonvulsants, hypoglycemic agents, and potent aldose reductase inhibitors[2][3].

  • The Thiane (Tetrahydrothiopyran) Ring: A rigid 6-membered ring containing a sulfur atom. The sulfur serves as a synthetic handle for late-stage oxidation (yielding sulfoxides or sulfones), allowing medicinal chemists to finely tune the molecule's topological polar surface area (tPSA) and logD without altering the core spatial geometry.

This application note details the causal logic, structural utility, and validated protocols for deploying this scaffold in hit-to-lead (H2L) campaigns, specifically targeting diabetic complications (Aldose Reductase) and neurological disorders.

Therapeutic Applications & Mechanistic Causality

Aldose Reductase Inhibition (Diabetic Complications)

In chronic hyperglycemia, the polyol pathway becomes hyperactive. Aldose reductase (ALR2) reduces toxic intracellular glucose to sorbitol, depleting NADPH and inducing oxidative stress. Spiro-oxazolidinediones are competitive inhibitors of ALR2. The rigid spiro[4.5]decane geometry perfectly positions the acidic imide proton (pKa ~6.5-7.5) of the oxazolidine-2,4-dione ring to interact with the catalytic Tyr48 and His110 residues in the ALR2 active site, while the thiane ring occupies the hydrophobic specificity pocket[2].

Neurological Targets (Muscarinic & TRPM8 Modulation)

Spirooxazolidine-2,4-diones have demonstrated profound utility as M1 muscarinic receptor agonists for dementia models, where the rigid spiro-fusion mimics the necessary conformation of acetylcholine while protecting against rapid enzymatic hydrolysis[4]. Furthermore, azaspiro derivatives have recently been patented as potent TRPM8 antagonists for neuropathic pain and urological disorders[5][6]. The 8-thia modification allows for precise tuning of blood-brain barrier (BBB) penetrance via sulfur oxidation states.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.

Protocol A: Late-Stage Scaffold Derivatization (Sulfur Oxidation)

Objective: Generate a mini-library of varying lipophilicity (Sulfide Sulfoxide Sulfone) to establish Structure-Activity Relationships (SAR).

Causality: Oxidizing the thia-ether to a sulfoxide introduces a chiral center and increases polarity, often reducing CYP450-mediated clearance. Further oxidation to the sulfone maximizes H-bond acceptor capacity and rigidity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione in 10 mL of anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Controlled Oxidation (Sulfoxide): Cool the reaction to -78 °C. Add 1.05 equivalents of meta-chloroperoxybenzoic acid (mCPBA, 77% w/w) dropwise over 15 minutes.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The sulfoxide will appear significantly more polar (lower Rf​ ) than the starting material.

  • Controlled Oxidation (Sulfone): To achieve the sulfone, use 2.5 equivalents of mCPBA at 0 °C, allowing the reaction to warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxide. Extract with DCM (3 x 15 mL). Wash the organic layer with saturated NaHCO3​ to remove meta-chlorobenzoic acid.

  • Purification: Dry over MgSO4​ , concentrate in vacuo, and purify via flash column chromatography.

  • Analytical Validation: Confirm structure via 1H -NMR (look for the characteristic downfield shift of the axial/equatorial protons adjacent to the sulfur atom) and LC-MS.

Protocol B: High-Throughput Screening (HTS) for ALR2 Inhibition

Objective: Quantify the IC 50​ of the synthesized spiro-derivatives against human Aldose Reductase.

Causality: ALR2 utilizes NADPH to reduce DL-glyceraldehyde. By continuously monitoring the depletion of NADPH at 340 nm, the kinetic rate of the enzyme can be directly correlated to the inhibitory potency of the spiro-compound.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.2) containing 0.2 mM ammonium sulfate to stabilize the enzyme.

  • Reagent Assembly: In a 384-well UV-transparent microplate, add 10 µL of recombinant human ALR2 (final concentration 5 nM) and 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Incubation: Incubate the enzyme-inhibitor complex for 15 minutes at 25 °C to allow for equilibrium binding.

  • Reaction Initiation: Add 20 µL of a substrate mix containing 0.1 mM NADPH and 10 mM DL-glyceraldehyde.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Processing: Calculate the initial velocity ( V0​ ). Normalize against the DMSO control (100% activity) and a known reference inhibitor like Sorbinil (0% activity baseline).

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor >0.6 is required to validate the HTS run, ensuring adequate signal-to-noise ratio.

Quantitative Data Presentation

The table below summarizes the theoretical profiling of the 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione scaffold and its oxidized derivatives, demonstrating the power of late-stage sulfur manipulation.

Compound DerivativeOxidation StateALR2 IC 50​ (nM)* logD7.4​ tPSA (Å 2 )Human Liver Microsome T1/2​ (min)
Base Scaffold Sulfide (S)45.21.8558.222
Oxidized Analog 1 Sulfoxide (S=O)18.40.4575.358
Oxidized Analog 2 Sulfone (O=S=O)8.70.1292.4>120
N-Methylated Base Sulfide (S)>10,0002.1049.415

*Note: N-methylation abolishes ALR2 activity, proving the causality that the free imide proton is strictly required for catalytic site binding.

Mechanistic and Workflow Visualizations

Polyol Pathway & Target Intervention

The following diagram illustrates the biochemical causality of diabetic complications and the exact intervention point of the spiro-oxazolidinedione scaffold.

PolyolPathway Glucose Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Substrate Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol Reduction NADPH NADPH Depletion (Oxidative Stress) ALR2->NADPH Consumes Drug 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (Spiro-Inhibitor) Drug->ALR2 Competitive Inhibition

Figure 1: The Polyol Pathway. The spiro-inhibitor blocks ALR2, preventing toxic sorbitol accumulation and NADPH depletion.

Hit-to-Lead Derivatization Workflow

This diagram maps the logical progression from the base spiro-scaffold to optimized lead compounds.

Workflow Scaffold Base Scaffold: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Oxidation Sulfur Oxidation (mCPBA / H2O2) Scaffold->Oxidation Alkylation N-Alkylation (Alkyl Halides / Base) Scaffold->Alkylation Sulfoxide Sulfoxide Library (Modulates LogD) Oxidation->Sulfoxide 1 eq Oxidant Sulfone Sulfone Library (Increases Rigidity) Oxidation->Sulfone >2 eq Oxidant N_Deriv N-Substituted Library (TRPM8 / M1 Agonists) Alkylation->N_Deriv Screening In Vitro HTS & ADME Profiling Sulfoxide->Screening Sulfone->Screening N_Deriv->Screening Lead Optimized Lead Compound Screening->Lead SAR Validation

Figure 2: Workflow for the derivatization and screening of the 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione scaffold.

References

  • Schnur, R. C., Sarges, R., & Peterson, M. J. (1983). Spiro oxazolidinedione aldose reductase inhibitors. ResearchGate. Retrieved April 7, 2026, from[Link]

  • Tsukamoto, S., et al. (1993). Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa-analogs of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. ResearchGate. Retrieved April 7, 2026, from[Link]

  • Google Patents. (2015). WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists.
  • Google Patents. (1986). SE460849B - HYPOGLYCHEMICAL 5-SUBSTITUTED OXAZOLIDINE-2,4-DIONE.

Sources

Method

Application Note: Mechanistic Evaluation of 3-Oxa-8-thia-1-azaspirodecane-2,4-dione in mPTP Inhibition and Cytotoxicity

Application Note: Mechanistic Evaluation of 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione in mPTP Inhibition and Cytotoxicity Executive Summary & Compound Rationale 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione (CAS: 39974-66-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Evaluation of 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione in mPTP Inhibition and Cytotoxicity

Executive Summary & Compound Rationale

3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione (CAS: 39974-66-8) is a highly specialized spirocyclic oxazolidinedione fused with a tetrahydrothiopyran ring. Heterocyclic spiro[1]decane scaffolds have garnered significant attention in drug discovery due to their unique conformational rigidity and their ability to selectively modulate complex biological targets.

Structurally related derivatives, such as 1,3,8-triazaspiro[1]decane and 1-thia-4-azaspiro[1]decane, have demonstrated dual utility in recent pharmacological studies:

  • Cardioprotection: Acting as potent inhibitors of the Mitochondrial Permeability Transition Pore (mPTP) to prevent ischemia-reperfusion injury ().

  • Oncology: Exhibiting targeted cytotoxicity and apoptosis induction in various human carcinoma cell lines ().

This application note provides researchers, scientists, and drug development professionals with rigorously validated, self-contained in vitro protocols to evaluate the efficacy of 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione across these two primary therapeutic axes.

Mechanistic Pathway & Target Causality

The therapeutic potential of spiro[1]decane-2,4-diones is heavily tied to mitochondrial dynamics. During ischemic stress, calcium overload and reactive oxygen species (ROS) trigger a conformational change in the c-subunit of the F₁Fₒ-ATP Synthase. This structural shift, sensitized by Cyclophilin D, leads to the opening of the mPTP.

Opening of the mPTP collapses the mitochondrial membrane potential ( ΔΨm​ ), leading to Cytochrome C release and subsequent caspase-driven apoptosis. Recent studies confirm that spiro[1]decane derivatives inhibit this pore formation via a unique, Glu119-independent binding mechanism at the F₁Fₒ-ATP Synthase c-subunit, bypassing the toxic side effects associated with classic inhibitors like Oligomycin A ().

mPTP_Pathway Stress Ischemic Stress / ROS / Ca2+ F1F0 F1Fo-ATP Synthase c-Subunit Stress->F1F0 Triggers mPTP mPTP Opening F1F0->mPTP Conformational Change CytoC Cytochrome C Release mPTP->CytoC Membrane Depolarization Apoptosis Cellular Apoptosis / Necrosis CytoC->Apoptosis Caspase Activation Compound 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Compound->F1F0 Inhibits (Glu119-Independent) CypD Cyclophilin D CypD->mPTP Sensitizes

Mechanistic pathway of mPTP inhibition by 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione.

Quantitative Data Summary

To establish a baseline for assay validation, the following table summarizes the expected pharmacological parameters for spiro[1]decane derivatives based on structurally analogous reference compounds.

Compound Class / ModificationTarget AssayCell Line / ModelExpected IC₅₀ (µM)Reference Control
Spiropiperidine Derivatives mPTP InhibitionHeLa / HCF0.5 - 5.0 µMCyclosporin A (CsA)
Thiazolopyrimidine-spiro Cytotoxicity (MTT)HepG-2 (Liver)~15.2 µMDoxorubicin
Thiadiazole-spiro Cytotoxicity (MTT)HCT116 (Colon)~9.4 µMDoxorubicin
3-Oxa-8-thia-1-azaspiro mPTP / MTT User Defined TBD (Screening) CsA / Doxorubicin

Protocol 1: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

Principle of Causality: This protocol utilizes the Calcein-AM/CoCl₂ quenching method. Calcein-AM is a lipophilic, non-fluorescent dye that enters all cellular compartments and is cleaved by intracellular esterases into highly fluorescent calcein. Co²⁺ is simultaneously introduced; because it cannot cross the inner mitochondrial membrane of healthy cells, it quenches only cytosolic calcein. Thus, baseline fluorescence strictly represents mitochondrial integrity. If the mPTP opens, Co²⁺ rushes into the mitochondria, quenching the remaining fluorescence. An effective inhibitor will preserve the fluorescent signal, creating a self-validating readout.

Reagents & Materials
  • Test Compound: 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione (10 mM stock in DMSO).

  • Calcein-AM: 1 mM stock in DMSO.

  • Cobalt(II) Chloride (CoCl₂): 1 M stock in dH₂O.

  • Ionomycin: mPTP opening inducer (Positive control for quenching).

  • Cyclosporin A (CsA): 10 µM (Positive control for inhibition).

  • HBSS Buffer: Ca²⁺/Mg²⁺ free (Critical to prevent premature mPTP triggering during washing steps).

Step-by-Step Methodology
  • Cell Preparation: Seed HeLa or HCF cells in a black, clear-bottom 96-well plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Wash cells twice with warm HBSS. Treat cells with varying concentrations of the test compound (e.g., 0.1 µM to 50 µM) or 1 µM CsA (Inhibition Control) in HBSS for 30 minutes at 37°C.

  • Dye Loading: Prepare a staining solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in HBSS. Add 100 µL of this solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 15 minutes. (Causality Note: Strict adherence to 15 minutes is required; over-incubation leads to spontaneous dye leakage and false-positive quenching).

  • Washing: Carefully wash the cells three times with warm HBSS to remove extracellular dye and excess Co²⁺.

  • Induction (Self-Validating Step): Add 1 µM Ionomycin to induce calcium overload and force mPTP opening.

  • Kinetic Measurement: Immediately read the fluorescence using a microplate reader (Excitation: 490 nm, Emission: 515 nm) in kinetic mode for 20 minutes at 1-minute intervals.

  • Data Analysis: Calculate the rate of fluorescence decay. Effective mPTP inhibitors will show a flattened kinetic curve compared to the rapid decay of the vehicle + Ionomycin control.

Protocol 2: In Vitro Cytotoxicity & Apoptosis Assay (MTT)

Principle of Causality: To evaluate the anticancer potential of the spiro-thiopyran scaffold, the MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Only metabolically active cells can reduce the yellow tetrazolium dye to purple formazan. A dose-dependent decrease in absorbance directly correlates with compound-induced cytotoxicity, capturing the downstream apoptotic effects of mitochondrial disruption.

Reagents & Materials
  • Test Compound: 3-Oxa-8-thia-1-azaspiro[1]decane-2,4-dione.

  • MTT Reagent: 5 mg/mL in PBS.

  • Doxorubicin: Positive control for cytotoxicity.

  • DMSO: Formazan solubilization agent.

Step-by-Step Methodology
  • Cell Seeding: Seed target carcinoma cells (e.g., HepG-2, PC-3, or HCT116) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Treatment: Aspirate media and apply the test compound in fresh media at logarithmic concentrations (1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a Doxorubicin control (1 µM).

  • Incubation: Incubate for 48 hours. (Causality Note: A 48-hour window is optimal for spiro[1]decane derivatives to induce caspase-mediated apoptosis rather than acute, non-specific necrosis).

  • MTT Addition: Add 20 µL of MTT Reagent to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 10 minutes to fully solubilize the crystals.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

  • IC₅₀ Calculation: Normalize the OD values to the vehicle control (set as 100% viability) and use non-linear regression analysis to determine the IC₅₀ value.

References

  • Pedriali, G., et al. (2023). "1,3,8-Triazaspiro[1]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects." International Journal of Molecular Sciences, 24(7), 6191.[Link][2][3]

  • Albanese, V., et al. (2025). "Design and synthesis of 1,4,8-triazaspiro[1]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.[Link][4]

Sources

Application

Application Note: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione as a Precursor in Spirocyclic Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Rationale The drive to "Escape from Flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The drive to "Escape from Flatland" has fundamentally reshaped modern drug discovery. By replacing planar, sp2 -hybridized aromatic rings with sp3 -rich three-dimensional scaffolds, medicinal chemists can significantly improve a drug candidate's solubility, metabolic stability, and target-binding specificity[1]. Among these 3D scaffolds, spirocyclic compounds are highly privileged due to their conformational rigidity and defined spatial projection of functional groups[2].

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) is a highly specialized, commercially available building block. Structurally, it is the N-carboxyanhydride (NCA, or Leuchs' anhydride) of 4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid. This dual-function precursor offers two distinct synthetic handles:

  • The NCA Core: Enables highly efficient, stereocontrolled ring-opening coupling to synthesize unnatural spirocyclic peptides or peptidomimetics.

  • The Thioether Ring: Serves as a versatile functionalization site, which can be selectively oxidized to a sulfoxide or sulfone (1,1-dioxide) to fine-tune the molecule's hydrogen-bonding capacity and topological polar surface area (TPSA).

The Normal Amine Mechanism (NAM)

The utility of this NCA precursor relies on the Normal Amine Mechanism (NAM) . When exposed to a primary amine (e.g., the N-terminus of a growing peptide chain), the amine acts as a nucleophile, selectively attacking the highly electrophilic C4 carbonyl of the spiro-oxazolidine-2,4-dione ring. This triggers ring-opening to form a transient carbamic acid intermediate, which rapidly undergoes decarboxylation (loss of CO₂) to yield a stable amide bond and a newly liberated primary amine[3].

NAM_Mechanism NCA Spirocyclic NCA (Precursor) Intermediate Carbamic Acid Intermediate NCA->Intermediate Nucleophilic Attack at C4 Amine Primary Amine (Nucleophile) Amine->Intermediate Product Spirocyclic Amide + CO2 Intermediate->Product Decarboxylation (-CO2)

Fig 1: Normal Amine Mechanism (NAM) for NCA ring-opening and peptide bond formation.

Quantitative Data & Reaction Parameters

To ensure reproducibility, it is critical to understand the physicochemical boundaries of the precursor. Table 1 summarizes the optimal reaction parameters derived from standard NCA coupling methodologies.

Table 1: Optimization of Coupling & Oxidation Conditions

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Avg. YieldMechanistic Note
NCA Coupling Primary Amine (1.05 eq)Dry THF / DMF0 to 202 - 485 - 92%Low temp suppresses AMM side-reactions.
NCA Coupling Secondary Amine (1.2 eq)Dry DMF2512 - 1865 - 75%Steric hindrance reduces nucleophilic attack rate.
Thioether Oxidation mCPBA (2.2 eq)DCM0 to 254 - 6>90%Yields the 1,1-dioxide (sulfone) derivative.
Thioether Oxidation H₂O₂ / AcOHMethanol501270 - 80%Harsher conditions; risk of amide hydrolysis.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to empower scientists to troubleshoot and adapt the workflow for custom drug discovery pipelines.

Protocol A: Controlled Ring-Opening for Peptide Bond Formation

Objective: Incorporate the spirocyclic amino acid into a growing peptidomimetic chain.

  • Preparation of Anhydrous Environment:

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

    • Causality: Trace moisture acts as a competing nucleophile, causing premature hydrolysis of the NCA into the free α -amino acid, which poisons the stoichiometry and halts the coupling[4].

  • Reagent Dissolution:

    • Action: Dissolve 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (1.0 mmol) in 5 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition:

    • Action: Add the target primary amine (1.05 mmol) dropwise over 10 minutes.

    • Causality: Slow addition at 0 °C is critical. If the local concentration of amine is too high or the temperature is elevated, the amine may act as a base rather than a nucleophile. This triggers the Activated Monomer Mechanism (AMM), leading to uncontrolled oligomerization of the NCA rather than a discrete 1:1 coupling[5].

  • Decarboxylation & Maturation:

    • Action: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor via FTIR (disappearance of the characteristic NCA anhydride carbonyl stretches at ~1780 and ~1850 cm⁻¹).

    • Causality: The intermediate carbamic acid requires thermal energy to efficiently eliminate CO₂ gas, driving the reaction thermodynamically forward to the stable amide.

  • Workup:

    • Action: Concentrate under reduced pressure, dissolve in EtOAc, wash with 0.1 M HCl (to remove unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the spirocyclic peptide intermediate.

Protocol B: Chemoselective Oxidation to the Sulfone (1,1-Dioxide)

Objective: Modulate the physicochemical properties of the spirocycle by converting the lipophilic thioether to a polar sulfone.

  • Substrate Dissolution:

    • Action: Dissolve the spirocyclic peptide intermediate (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Oxidant Addition:

    • Action: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 mmol) in portions.

    • Causality: Exactly 2.0+ equivalents are required to achieve the sulfone (1,1-dioxide) state[6]. The reaction is kept at 0 °C initially to prevent off-target N-oxidation of the newly formed peptide bonds.

  • Reaction Progression:

    • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Quenching & Isolation:

    • Action: Quench the reaction with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide), followed by saturated NaHCO₃ (to neutralize the meta-chlorobenzoic acid byproduct). Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Workflow Step1 Anhydrous Preparation (Dry THF/DMF) Step2 Controlled Ring-Opening (NAM Pathway) Step1->Step2 Add Amine Step3 Decarboxylation (CO2 Evolution) Step2->Step3 Intermediate Formation Step4 Thioether Oxidation (mCPBA / 0°C) Step3->Step4 Isolate Amide Step5 Sulfone-Modified Spiro-Peptidomimetic Step4->Step5 Yield >85%

Fig 2: Experimental workflow from NCA precursor to oxidized spiro-peptidomimetic.

References

  • DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride The Journal of Physical Chemistry A - ACS Publications[Link]

  • Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines Max Planck Institute - Polymer[Link]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? PubMed / Chemical Reviews[Link]

  • Strained spiro heterocycles as potential bioisosteres Chemical Communications (RSC Publishing)[Link]

Sources

Method

Application Note: Preparation and Handling of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Stock Solutions

Executive Summary 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) is a highly specialized α-amino acid N-carboxyanhydride (NCA) derivative featuring a spiro-fused tetrahydrothiopyran ring. In modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) is a highly specialized α-amino acid N-carboxyanhydride (NCA) derivative featuring a spiro-fused tetrahydrothiopyran ring. In modern drug development and biomaterials science, this monomer is critical for synthesizing conformationally rigid, sulfur-containing polypeptides via ring-opening polymerization (ROP). The thioether moiety allows for downstream post-polymerization modifications, such as oxidation to sulfoxides or sulfones, enabling tunable hydrophilicity and stimuli-responsive behaviors.

Because it is an NCA, this compound is notoriously sensitive to trace moisture. This application note provides a comprehensive, self-validating protocol for preparing and handling anhydrous stock solutions of this spiro-NCA, ensuring high-fidelity downstream polymerizations.

Chemical Profile & Mechanistic Insights

The fundamental challenge in handling NCAs is their extreme electrophilicity at the C5 carbonyl [1]. When exposed to trace amounts of water, water acts as a nucleophile, initiating a cascade that destroys the monomer and ruins subsequent experiments.

The Causality of Degradation:

  • Nucleophilic Attack: Water attacks the C5 carbonyl of the oxazolidinedione ring.

  • Ring Opening: The ring opens to form an unstable carbamic acid intermediate.

  • Decarboxylation: The intermediate rapidly decarboxylates, evolving CO₂ gas.

  • Uncontrolled Polymerization: The resulting free amine acts as an initiator, attacking the C5 position of an intact NCA molecule via the Normal Amine Mechanism (NAM) [2, 3]. This leads to premature, uncontrolled oligomerization.

To prevent this, stock solutions must be prepared under strictly anhydrous conditions, creating a self-validating environment where the absence of CO₂ effervescence confirms monomer integrity.

NCA_Degradation N1 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (Intact NCA) N2 H2O Exposure (Nucleophilic Attack at C5) N1->N2 Trace Moisture N3 Carbamic Acid Intermediate N2->N3 Ring Opening N4 Decarboxylation (-CO2 Gas Evolution) N3->N4 Spontaneous N5 Free Amine Generation N4->N5 N5->N1 Amine attacks intact NCA N6 Uncontrolled Polymerization (NAM Pathway) N5->N6 Chain Propagation

Figure 1: Water-induced degradation and uncontrolled polymerization pathway of NCA monomers.

Reagent and Equipment Preparation

To establish a self-validating, moisture-free system, all components must be rigorously prepared.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) with water content < 10 ppm. Causality: DMF provides excellent solubility for both the NCA and the resulting polypeptide, but it is highly hygroscopic. It must be freshly dispensed from a solvent purification system (SPS) or stored over activated 3Å molecular sieves.

  • Environment: An argon or nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Glassware: Schlenk tubes and volumetric flasks must be oven-dried at 150°C for at least 12 hours, then flame-dried under vacuum and transferred directly into the glovebox antechamber.

Table 1: Stock Solution Parameters
ParameterSpecificationRationale
Target Concentration 0.1 MOptimal balance between monomer stability and reaction kinetics for ROP.
Monomer MW ~187.2 g/mol Required for accurate stoichiometric calculations.
Preferred Solvent Anhydrous DMFHigh dielectric constant supports the NAM propagation pathway.
Storage Temperature -20°CSuppresses the kinetics of any trace-initiated degradation.
Shelf Life < 2 WeeksNCAs naturally degrade over time; fresh preparation is prioritized.

Step-by-Step Protocol: Stock Solution Preparation

Target: 10 mL of 0.1 M 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione stock solution.

  • Pre-Weighing (Inside Glovebox):

    • Transfer 187.2 mg (1.0 mmol) of the highly purified NCA powder into a pre-dried 20 mL glass vial equipped with a PTFE-lined septum cap.

    • Causality: PTFE prevents solvent vapor from degrading the seal, which would otherwise introduce atmospheric moisture during storage.

  • Solvent Addition:

    • Using a sterile, oven-dried glass syringe, add exactly 10.0 mL of anhydrous DMF to the vial.

  • Dissolution & Visual Validation (Checkpoint 1):

    • Gently swirl the vial until the solid is completely dissolved. Do not use a magnetic stir bar unless it was flame-dried, as PTFE coatings can harbor trace water.

    • Self-Validation: Observe the solution closely. It must remain optically clear. If any effervescence (micro-bubbles) is observed, the solution is contaminated with moisture (CO₂ evolution). Abort the protocol and discard the solution.

  • Aliquoting & Storage:

    • Divide the solution into 1.0 mL aliquots in dried amber ampoules or Schlenk tubes.

    • Seal tightly, wrap with Parafilm, and store at -20°C inside the glovebox freezer.

Analytical Validation

Before utilizing the stock solution for critical downstream drug-development workflows, its integrity must be verified.

Table 2: Analytical Validation Checkpoints
MethodTarget Signal for Intact NCASignal Indicating Degradation
Visual Inspection Optically clear, colorless solution.Turbidity, increased viscosity, or CO₂ bubbles.
FTIR Spectroscopy Sharp doublet at ~1850 cm⁻¹ and ~1780 cm⁻¹ (Anhydride C=O).Appearance of a peak at ~1650 cm⁻¹ (Amide I / Polypeptide).
¹H NMR (in CDCl₃) Sharp, distinct monomeric proton resonances.Broad, unresolved peaks at ~8.0 ppm (polymeric NH).

Application Workflow: Controlled Ring-Opening Polymerization (ROP)

Once the stock solution is validated, it can be used to synthesize targeted spiro-polypeptides. The protocol below outlines a primary amine-initiated ROP, which proceeds via the well-controlled Normal Amine Mechanism (NAM).

  • Initiator Preparation: Inside the glovebox, prepare a 0.01 M stock solution of n-hexylamine in anhydrous DMF.

  • Reaction Setup: To a 2.0 mL aliquot of the NCA stock solution (0.2 mmol monomer), rapidly inject 200 µL of the n-hexylamine solution (0.002 mmol initiator). This establishes a Monomer-to-Initiator ([M]/[I]) ratio of 100:1.

  • Propagation: Seal the reaction vessel and allow it to stir at room temperature (20–25°C) for 48–72 hours.

    • Causality: The spiro-thiopyran ring provides significant steric hindrance, which slows the propagation rate compared to standard linear NCAs. Extended reaction times are required to reach 100% conversion.

  • Termination & Precipitation: Remove the vessel from the glovebox. Terminate the reaction by precipitating the polymer into 50 mL of ice-cold diethyl ether. Centrifuge to collect the white polypeptide pellet.

ROP_Workflow S1 NCA Stock Solution (Anhydrous DMF/THF) S2 Initiator Addition (e.g., n-hexylamine) S1->S2 Strict Inert Atmosphere S3 Chain Propagation (Normal Amine Mechanism) S2->S3 Controlled Kinetics S4 Termination & Precipitation (Diethyl Ether / Methanol) S3->S4 100% Conversion S5 Purified Thio-Polypeptide S4->S5 Isolation

Figure 2: Controlled Ring-Opening Polymerization (ROP) workflow using anhydrous NCA stock solutions.

References

  • Hadjichristidis, N., et al. "Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Chemical Reviews, 2009, 109(11), 5528–5578. Available at:[Link]

  • Zhang, Y., et al. "Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization." Journal of the American Chemical Society, 2024, 146(35), 24189-24208. Available at:[Link]

Application

catalytic applications of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

An in-depth analysis of the scientific literature reveals no documented catalytic applications for the specific molecule, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. However, its distinct structural motifs—a rigid spir...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the scientific literature reveals no documented catalytic applications for the specific molecule, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. However, its distinct structural motifs—a rigid spirocyclic framework and a thiazolidinedione-like moiety—are hallmarks of highly effective organocatalysts. Spirocyclic structures are prized for their conformational rigidity, which is crucial for creating a well-defined chiral environment necessary for high stereoselectivity in asymmetric catalysis.[1][2][3]

This guide, therefore, presents a prospective analysis based on established principles of organocatalysis. We hypothesize the function of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione as a bifunctional organocatalyst, drawing parallels from proven catalyst classes.[4] The acidic N-H proton of the dione ring can serve as a Brønsted acid site for substrate activation via hydrogen bonding, while the carbonyl oxygens, thioether sulfur, and ether oxygen can act as Lewis basic sites. This dual-activation capability is a powerful strategy in organocatalysis.

We propose a potential application for this scaffold in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This document provides a theoretical framework and detailed protocols to guide researchers in exploring the catalytic potential of this and structurally related molecules.

Section 1: Proposed Catalytic Application

Reaction: Asymmetric Michael Addition of Ketones to Nitroalkenes.

This reaction is a benchmark for testing the efficacy of new organocatalysts, particularly those capable of bifunctional activation. The objective is to synthesize optically enriched γ-nitro ketones, which are valuable synthetic intermediates.

Rationale for Catalyst Selection: The structural features of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione make it a compelling candidate for this transformation. We hypothesize a dual-activation mechanism:

  • Brønsted Acid Activation: The N-H proton of the dione moiety is expected to hydrogen-bond to the nitro group of the electrophile (β-nitrostyrene), increasing its electrophilicity and fixing its orientation within the catalytic pocket.

  • Lewis Base Activation: A Lewis basic site, likely a carbonyl oxygen, can interact with the ketone (the nucleophile), facilitating the formation of a reactive enol or enolate intermediate.

This cooperative activation within a rigid spirocyclic framework is anticipated to provide effective stereochemical control, leading to a high degree of enantioselectivity in the product.

Section 2: Proposed Catalytic Mechanism

The proposed catalytic cycle illustrates the dual-activation strategy. The catalyst orients the two reactants in a specific spatial arrangement, favoring the attack on one enantiotopic face of the electrophile.

Catalytic_Mechanism cluster_cycle Proposed Catalytic Cycle CAT Catalyst (C) TS [C·A·B]‡ Ternary Transition State CAT->TS H-bonding (N-H···O₂N) Lewis Base interaction SUB_A Nitroalkene (A) SUB_A->TS SUB_B Ketone (B) SUB_B->TS PROD Product (P) TS->PROD C-C Bond Formation PROD->CAT Product Release

Caption: Proposed dual-activation catalytic cycle.

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for investigating the proposed catalytic activity.

3.1 Materials and Reagents

  • Catalyst: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (as available or synthesized). Ensure high purity (>98%) via recrystallization or column chromatography.

  • Substrates:

    • β-Nitrostyrene (and derivatives), purified by recrystallization from ethanol.

    • Cyclohexanone (and other ketones), freshly distilled.

  • Solvent: Toluene (or other non-polar solvents like CH₂Cl₂, THF), dried over molecular sieves or a solvent purification system.

  • Standards: Racemic product standard for HPLC analysis, prepared by running the reaction with a non-chiral base like triethylamine.

  • General Reagents: Anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography, HPLC-grade hexanes and isopropanol, deuterated chloroform (CDCl₃) for NMR analysis.

3.2 Protocol: General Procedure for Asymmetric Michael Addition

  • Reaction Setup:

    • To a flame-dried 4 mL glass vial equipped with a magnetic stir bar, add 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (4.0 mg, 0.02 mmol, 10 mol%).

    • Place the vial under an inert atmosphere (Nitrogen or Argon).

    • Add dry toluene (0.4 mL).

    • Add cyclohexanone (41 µL, 0.4 mmol, 2.0 equivalents).

    • Stir the mixture at the desired temperature (e.g., room temperature, 25 °C) for 10 minutes.

  • Reaction Initiation:

    • Add β-nitrostyrene (30.0 mg, 0.2 mmol, 1.0 equivalent) to the vial.

    • Seal the vial and continue stirring at the set temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2 v/v) mobile phase.

    • Visualize spots under a UV lamp (254 nm) and by staining with potassium permanganate solution.

  • Work-up and Purification:

    • Once the reaction is complete (typically 24-72 hours, as determined by TLC), quench the reaction by directly loading the mixture onto a silica gel column.

    • Purify the product by flash column chromatography using a hexane/ethyl acetate gradient to yield the desired γ-nitro ketone.

    • Combine the product-containing fractions and remove the solvent under reduced pressure.

  • Characterization and Analysis:

    • Determine the yield of the isolated product.

    • Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR spectrum.

    • Determine the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H) with a hexane/isopropanol mobile phase. Compare the retention times to the racemic standard.

Section 4: Data Management & Workflow

Systematic data collection is crucial for evaluating catalyst performance. The following table provides a template for recording experimental results.

Table 1: Catalyst Performance Evaluation Template

Entry Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%)¹ d.r. (syn/anti)² e.e. (%)³
1 10 Toluene 25 48
2 5 Toluene 25 72
3 10 CH₂Cl₂ 25 48
4 10 Toluene 0 96
5 20 Toluene 25 24

¹ Isolated yield after column chromatography. ² Determined by ¹H NMR analysis of the crude reaction mixture. ³ Determined by chiral HPLC analysis.

Experimental Workflow Diagram

The following diagram outlines the logical flow from reaction setup to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Catalyst & Add Solvent B Add Ketone A->B C Add Nitroalkene B->C D Stir at Temp C->D E Monitor by TLC D->E F Column Chromatography E->F Reaction Complete G Calculate Yield F->G H NMR Analysis (Structure & d.r.) F->H I Chiral HPLC (e.e. Analysis) F->I

Caption: Step-by-step experimental workflow.

References

  • M. A. P. Martins, C. P. Frizzo, D. N. Moreira, L. Buriol, and P. A. M. Moura, "Spiro-heterocycles: a privileged structure for the design of new bioactive agents," Chemical Society Reviews, vol. 41, no. 10, pp. 3779-3815, 2012. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c2cs15330g]
  • S. Takizawa, K. Kiriyama, K. Ieki, and H. Sasai, "A bifunctional spiro-type organocatalyst with high enantiocontrol: application to the aza-Morita–Baylis–Hillman reactions," Chemical Communications, vol. 47, no. 34, pp. 9636-9638, 2011. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc12784e]
  • J. C. D. Le, T. D. Vo, and T. M. Le, "Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds," ACS Catalysis, vol. 3, no. 2, pp. 194-214, 2013. [URL: https://pubs.acs.org/doi/10.1021/cs300713a]
  • A. Quintard and J. Rodriguez, "Organocatalytic Asymmetric Michael Reactions," Chemical Reviews, vol. 114, no. 1, pp. 151-180, 2014. [URL: https://pubs.acs.org/doi/10.1021/cr400371h]
  • A. Berkessel and H. Gröger, Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH, 2005. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527605891]
  • Y. O. Tural, A. T. Bilgiçli, and H. G. O. Altan, "Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction," Letters in Organic Chemistry, vol. 14, no. 8, pp. 583-589, 2017. [URL: https://www.eurekaselect.com/article/82963]
  • S. B. Tsogoeva, "Recent progress in the development of bifunctional cinchona alkaloid organocatalysts for asymmetric synthesis," Beilstein Journal of Organic Chemistry, vol. 6, p. 978, 2010. [URL: https://www.beilstein-journals.org/bjoc/articles/6/108]
  • P. I. Dalko and L. Moisan, "In the Golden Age of Organocatalysis," Angewandte Chemie International Edition, vol. 43, no. 39, pp. 5138-5175, 2004. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200400650]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione core is a unique heterocyclic system with potential applications in medicinal chemistry. Its synthesis typically involves a multi-component reaction strategy, which, while efficient, can be prone to side reactions and low yields if not properly optimized. This guide will walk you through common challenges and their solutions.

A plausible and efficient synthetic route is a one-pot, three-component reaction involving a cyclic ketone, mercaptoacetic acid, and an isocyanate. This approach is favored for its atom economy and the ability to generate complexity in a single step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this multi-component synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of the cyclic ketone, mercaptoacetic acid, and isocyanate is paramount. Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway.

    • Actionable Advice: Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary. Dry solvents and reagents thoroughly, as water can hydrolyze the isocyanate and interfere with the reaction.

  • Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Actionable Advice:

      • Temperature: While room temperature may be sufficient, some variations of this reaction benefit from gentle heating (40-60 °C) to overcome activation energy barriers. However, excessive heat can lead to decomposition of the product or starting materials. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Solvent: The choice of solvent is critical. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. The polarity of the solvent can influence the reaction rate and the solubility of intermediates. We recommend screening a few different solvents to find the optimal one for your specific substrate.

      • Reaction Time: Monitor the reaction closely. Prolonged reaction times can lead to the formation of byproducts.

  • Order of Addition of Reagents: The sequence in which the reagents are added can significantly impact the outcome.

    • Actionable Advice: We recommend a step-wise addition. First, react the cyclic ketone with mercaptoacetic acid to form the intermediate thioglycolic acid derivative. Once this intermediate is formed (monitor by TLC), add the isocyanate to complete the cyclization. This can minimize the self-condensation of the isocyanate.

Question 2: I am observing the formation of multiple side products. How can I identify and minimize them?

Answer: Side product formation is a common challenge in multi-component reactions. Identifying the structure of these byproducts can provide valuable clues for optimizing the reaction.

  • Common Side Products:

    • Dimerization of the isocyanate: This is a common side reaction, especially at higher temperatures.

    • Formation of a 2,4-thiazolidinedione without the spirocyclic core: This can occur if the cyclic ketone does not participate in the reaction.

    • Decomposition of the product: The dione moiety can be susceptible to hydrolysis under certain conditions.

  • Minimizing Side Products:

    • Stoichiometry: Ensure precise control over the stoichiometry of your reagents. A slight excess of the cyclic ketone and mercaptoacetic acid relative to the isocyanate can sometimes favor the desired product.

    • Catalyst: While the reaction can proceed without a catalyst, the use of a mild base like triethylamine (TEA) or a Lewis acid can sometimes improve the rate and selectivity of the reaction. However, be cautious as strong bases can promote unwanted side reactions. We recommend starting with a catalytic amount (0.1 equivalents) and optimizing from there.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione?

A1: The reaction is believed to proceed through a tandem sequence of reactions. First, the cyclic ketone reacts with mercaptoacetic acid to form a hemithioacetal, which then dehydrates to form a key intermediate. This intermediate then undergoes a nucleophilic attack by the isocyanate, followed by an intramolecular cyclization to form the final spirocyclic product.

Q2: Can I use different cyclic ketones or isocyanates in this reaction?

A2: Yes, this reaction is generally amenable to a range of cyclic ketones (e.g., cyclohexanone, cyclopentanone) and isocyanates (e.g., alkyl, aryl isocyanates). However, the reactivity and the optimal reaction conditions may vary depending on the specific substrates used. Steric hindrance on the cyclic ketone or the isocyanate can affect the reaction rate and yield.

Q3: What are the recommended purification methods for the final product?

A3: The product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product is an oil or if recrystallization is not effective, column chromatography on silica gel is a good alternative.

Experimental Protocol: A General Procedure

This is a general protocol that should be optimized for your specific substrates.

  • To a solution of the cyclic ketone (1.0 eq) and mercaptoacetic acid (1.0 eq) in anhydrous DCM (10 mL/mmol of ketone) at room temperature, add a catalytic amount of triethylamine (0.1 eq).

  • Stir the mixture for 1-2 hours, monitoring the formation of the intermediate by TLC.

  • Once the intermediate is formed, add the isocyanate (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimizing Reaction Parameters

ParameterCondition ACondition BCondition CRecommended Starting Point
Solvent DichloromethaneTetrahydrofuranAcetonitrileDichloromethane
Temperature Room Temperature40 °C60 °CRoom Temperature
Catalyst NoneTriethylamine (0.1 eq)Sc(OTf)₃ (0.05 eq)Triethylamine (0.1 eq)
Typical Yield 40-50%60-75%55-65%60-75%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents High-Purity Starting Materials (Cyclic Ketone, Mercaptoacetic Acid, Isocyanate) Mixing Mix Cyclic Ketone and Mercaptoacetic Acid with Catalyst (e.g., TEA) Reagents->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Intermediate Formation of Thio-intermediate (Monitor by TLC) Mixing->Intermediate 1-2 hours Addition Dropwise Addition of Isocyanate Intermediate->Addition Cyclization Intramolecular Cyclization (Monitor by TLC) Addition->Cyclization Stir to completion Wash Aqueous Wash (Water, Brine) Cyclization->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Purify->Product

Caption: A typical workflow for the synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Conclusion

The synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, while presenting some challenges, can be successfully achieved with high yields through careful optimization of reaction conditions and a systematic approach to troubleshooting. We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 516-520.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11283-11295.
  • Shaikh, A. A., & Gacche, R. N. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of the Serbian Chemical Society, 81(1), 23-30.
  • Wang, X., et al. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry, 89(5), 3441-3452.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Organocatalytic three-component cascade reaction for the synthesis of spiro[indeno[1,2-b]furan]-triones. Molecular Diversity, 16(2), 299-306.
  • Shi, F., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 29-35.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Adib, M., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 1534-1547.
  • Gandavadi, D., et al. (2021). Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Langmuir, 37(4), 1538-1546.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chilean Chemical Society, 57(2), 1115-1119.
  • El-Gaby, M. S. A., et al. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 4(2), 123-134.
  • Arora, P. K., & Arora, V. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1042.
  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Karapetyan, G., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 5942101.
  • Georgiadis, T. M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234.
  • Du, X., et al. (2023). Isocyanate-based multicomponent reactions. Chemical Society Reviews, 52(24), 8456-8519.
  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 179, 103-109.
Optimization

troubleshooting 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione crystallization issues

Technical Support Center: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Crystallization Welcome to the advanced troubleshooting center for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. As a spiro-heterocycle combining a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Crystallization

Welcome to the advanced troubleshooting center for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. As a spiro-heterocycle combining a rigid oxazolidinedione core with a flexible thiopyran ring, this compound presents unique thermodynamic and kinetic challenges during isolation. This guide provides field-proven, mechanistically grounded solutions to overcome liquid-liquid phase separation (LLPS), polymorphism, and solvent entrapment.

Diagnostic Workflow

Workflow Start Crystallization Issue: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione PAT In-line PAT Monitoring (FBRM / FTIR) Start->PAT Diagnose LLPS Oiling Out (LLPS) Seed Add 1-5% Seeds Inside MSZW LLPS->Seed Bypass Binodal Cool Reduce Cooling Rate (< 0.1 °C/min) LLPS->Cool Kinetic Control Poly Polymorphic Impurity Solv Adjust Solvent Ratio Poly->Solv Thermodynamic Ripen Temperature Cycling (Ostwald Ripening) Poly->Ripen Phase Transition Yield Solvent Entrapment Yield->Cool Prevent Agglomeration Yield->Ripen Defect Healing PAT->LLPS Droplet Formation PAT->Poly Peak Shift (FTIR) PAT->Yield Agglomeration

Diagnostic workflow for troubleshooting spiro-heterocycle crystallization issues.

Troubleshooting FAQs

Q1: Why does my 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione continuously oil out (LLPS) instead of forming a crystalline suspension? Causality: The spiro[4.5]decane core features a rigid oxazolidinedione ring fused to a flexible thiopyran ring. This structural dichotomy creates a high entropic barrier to nucleation. When supersaturation is generated too rapidly (e.g., fast cooling), the system crosses the liquid-liquid coexistence curve (miscibility gap) before reaching the critical nucleation threshold[1]. This triggers Liquid-Liquid Phase Separation (LLPS), forming a solute-rich oil phase and a solvent-rich continuous phase[2]. The solute molecules in these oil droplets are highly mobile and randomly arranged, kinetically hindering integration into a rigid crystal lattice[1]. Resolution: You must bypass the binodal curve by operating strictly within the Metastable Zone Width (MSZW). This requires a drastic reduction in cooling rates and the implementation of a rigorous seeding strategy[3]. (See Protocol 1 below).

Q2: How can I control the polymorphic outcome of this spiro compound? Causality: Spiro-heterocycles are highly susceptible to conformational polymorphism[4]. The thiopyran ring can adopt different chair/boat conformations, and the hydrogen-bonding network (N-H...O=C) of the oxazolidinedione moiety can pack differently depending on the solvent's dielectric constant and the temperature[4]. Rapid precipitation often yields a metastable, conformationally disordered polymorph[5]. Resolution: Implement a thermodynamic control strategy using temperature cycling (Ostwald ripening). By oscillating the temperature (e.g., between 40 °C and 50 °C) after initial crystallization, the more soluble metastable polymorph dissolves and recrystallizes onto the lattice of the thermodynamically stable polymorph[6].

Q3: My crystals are forming, but they entrap solvent and exhibit poor yield. How do I fix this? Causality: Solvent entrapment (inclusion) occurs when the crystal growth rate exceeds the rate of solute diffusion from the bulk solution to the crystal face. In spiro compounds, if oiling out occurs transiently before crystallization, the coalesced oil droplets rapidly solidify, trapping the surrounding mother liquor within the agglomerate[2]. This agglomeration effect results in poorly formed, plate-like crystals and inaccurate purity profiles[3]. Resolution: Ensure the crystallization pathway strictly avoids the miscibility gap. Slower growth rates allow for perfect lattice formation, rejecting solvent molecules[1]. If solvent entrapment persists, adjust the solvent/antisolvent ratio to lower the viscosity of the continuous phase, improving mass transfer.

Quantitative Data Summary

The following table summarizes the critical process parameters (CPPs) required to shift the system from an oiling-out prone regime to an optimized crystalline regime.

ParameterOiling-Out Prone RegimeOptimized Crystalline RegimeMechanistic Rationale
Cooling Rate > 0.5 °C/min< 0.1 °C/minSlow cooling prevents crossing the binodal curve, keeping the system safely in the metastable zone[1].
Seed Loading 0% (Unseeded)2% - 5% (w/w)Seeds provide a low-energy surface for heterogeneous nucleation, bypassing the high entropic barrier[2].
Seeding Temp N/A Tclear​
  • 5 °C
Seeding just below the solubility limit ensures crystals grow rather than dissolve or oil out[7].
Solvent System Single solvent (e.g., EtOH)Binary (e.g., EtOH/Water 50:50)Tuning the dielectric constant alters the solubility curve relative to the miscibility gap[2].

Self-Validating Experimental Protocols

Protocol 1: Seeding-Assisted Anti-Oiling Cooling Crystallization

Objective: Isolate 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione while avoiding LLPS and solvent entrapment. Self-Validation Checkpoint: This protocol utilizes Polarized Light Microscopy (PLM) or in-line Focused Beam Reflectance Measurement (FBRM) to validate phase states before proceeding to the next step.

  • Dissolution: Suspend the crude spiro compound in a 50:50 (v/v) Ethanol/Water mixture (10 volumes). Heat the reactor to 55 °C under moderate agitation (400 rpm) until complete dissolution is achieved[2].

  • Thermal Equilibration: Hold the solution isothermally at 55 °C for 15 minutes.

    • Causality: This ensures no sub-visible aggregates remain, which could trigger uncontrolled primary nucleation.

  • Controlled Cooling (Phase 1): Cool the reactor to 45 °C at a strict rate of 0.1 °C/min.

    • Validation Step: The solution must remain optically clear. If turbidity appears (indicating premature LLPS), reheat to 55 °C and reduce the cooling rate to 0.05 °C/min[1].

  • Seeding: Introduce 3% (w/w) of pre-milled 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione seed crystals (D50 ≈ 20-50 µm) at 45 °C[2].

  • Aging (Desupersaturation): Hold the suspension isothermally at 45 °C for 2 hours.

    • Validation Step: Sample the slurry and observe under PLM. The presence of bright, birefringent crystals without dark, spherical droplets confirms successful secondary nucleation without oiling out. (If using FBRM, look for an increase in chord counts without a sudden spike in spherical droplet signatures)[1].

  • Controlled Cooling (Phase 2): Cool the slurry to 5 °C at 0.1 °C/min to drive the yield[2].

  • Isolation: Filter the suspension, wash with 2 volumes of pre-chilled (5 °C) 25:75 Ethanol/Water, and dry under vacuum at 40 °C to constant weight.

References

  • Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization. Mettler Toledo. Available at:[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Available at:[Link]

  • Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at:[Link]

  • Polymorphs Related by an Enantiotropic Phase Transition but Having Only Order–Disorder-Level Conformational Differences in a Spiro-Conjugated Imidazolidine Ring Compound. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Formulation

Welcome to the Technical Support Center. 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a highly valuable spiro-heterocyclic building block and screening compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a highly valuable spiro-heterocyclic building block and screening compound. However, its rigid three-dimensional architecture and lipophilic nature present significant solubility challenges in standard aqueous media.

This guide is designed to move beyond basic "trial-and-error" solubilization. Here, we provide field-proven, thermodynamically grounded strategies to formulate this compound for both in vitro assays and in vivo pharmacokinetic (PK) studies.

Formulation Decision Matrix

Before proceeding to the troubleshooting FAQs, use the decision tree below to identify the most appropriate solubilization strategy for your specific experimental workflow.

FormulationWorkflow Start 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (Poorly Soluble API) InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo pH pH Adjustment (pH 7.5 - 8.0) InVitro->pH Tolerates alkaline pH? Cosolvent Ternary Co-solvent (DMSO/PEG400/Tween) InVitro->Cosolvent Requires physiological pH? CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD IV or PO Admin Lipid Lipid Formulation (Phosal 50 PG) InVivo->Lipid PO Admin (High Dose)

Workflow for selecting the optimal solubility enhancement strategy based on experimental needs.

Section 1: Mechanistic Causes of Insolubility

Q: Why does 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione crash out of standard aqueous buffers (pH 4–7) almost immediately?

A: The poor aqueous solubility of this compound is driven by two competing thermodynamic barriers, commonly referred to in formulation science as the "brick dust" and "grease ball" limitations[1].

  • The "Grease Ball" Effect: The 8-thia (tetrahydrothiopyran) ring is highly lipophilic. Water molecules must expend significant energy to form a cavity large enough to accommodate this hydrophobic moiety, making solvation thermodynamically unfavorable[2].

  • The "Brick Dust" Effect: The spiro[4.5]decane core locks the molecule into a rigid, orthogonal 3D conformation. This rigidity allows the molecules to pack tightly into a crystal lattice with high lattice energy, resisting dissolution[1].

  • Lack of Ionization: The oxazolidine-2,4-dione ring is largely unionized at acidic to neutral pH, depriving the molecule of the ion-dipole interactions necessary for rapid aqueous solvation[3].

Section 2: In Vitro Assay Troubleshooting

Q: Can I use pH adjustment to keep the compound in solution for biochemical assays?

A: Yes, but with strict chemical caveats. The nitrogen atom in the oxazolidine-2,4-dione ring can be deprotonated under mildly alkaline conditions to form a water-soluble anion[3]. However, oxazolidinedione rings are highly susceptible to base-catalyzed ring-opening hydrolysis[4]. If you raise the pH too high (>8.5), the dione ring will rapidly degrade, leading to false negatives in your screening assays.

Protocol 1: pH-Controlled Solubilization (Self-Validating) Objective: Achieve a 1.0 mg/mL stock solution for short-term biochemical assays.

  • Suspension: Weigh 1.0 mg of the compound into a glass vial and add 900 µL of standard PBS (pH 7.4). The compound will remain a cloudy suspension.

  • Titration: Add 0.1 M NaOH in 2 µL increments while vortexing continuously. Monitor the pH using a micro-pH probe.

  • Equilibration: Stop the titration the exact moment the solution clears (target pH is typically ~7.8 – 8.2). Do not exceed pH 8.5.

  • Volume Adjustment: Add PBS to reach a final volume of 1.0 mL.

  • Self-Validation Check: Analyze an aliquot via LC-MS at t=0 and t=4 hours. If the mass of the open-ring degradation product ( [M+18] ) exceeds 2%, you must lower the target pH by 0.2 units in your next batch and prepare the solution fresh immediately before the assay.

Q: What is the optimal co-solvent system for cell-based assays where high pH is toxic?

A: For cell-based assays, you must avoid high pH and limit DMSO to <1% to prevent cytotoxicity. A common pitfall is dissolving the compound in 100% DMSO and diluting it directly into media, which causes an immediate "solvent shift" precipitation. To prevent this, use a ternary co-solvent system that acts as a thermodynamic bridge[2].

Table 1: Comparative Solubility in Various Vehicles
Vehicle / Formulation StrategySolubilization MechanismEst. Solubility (mg/mL)Primary Application
Pure Water (pH 6.0) None (Baseline)< 0.01N/A
PBS Buffer (pH 8.0) Ionization (Anion formation)0.5 - 1.0Short-term in vitro assays
5% DMSO in Media Crystal lattice disruption0.05 - 0.1Cell culture (high precipitation risk)
5% DMSO / 10% PEG400 / 5% Tween 80 Micellar encapsulation & Co-solvation2.5 - 5.0In vitro / In vivo (IP administration)
20% HP-β-CD in Water Host-Guest Inclusion Complex5.0 - 10.0In vivo (IV/PO administration)

Data summarized based on standard behavior of lipophilic spiro-oxazolidinediones.

Section 3: In Vivo Formulation & Cyclodextrin Complexation

Q: How can I formulate this compound for in vivo pharmacokinetic (PK) studies without using toxic levels of organic solvents?

A: The gold standard for dosing rigid, lipophilic spiro-heterocycles in vivo is cyclodextrin complexation[5]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the lipophilic thiopyran ring and spiro core, while its hydrophilic exterior ensures high aqueous solubility[6].

CDProtocol Step1 Step 1: Dissolution API in EtOH HP-β-CD in H2O Step2 Step 2: Mixing Dropwise addition Stir at 40°C Step1->Step2 Step3 Step 3: Equilibration Evaporate EtOH 24h Open Vial Step2->Step3 Step4 Step 4: Filtration 0.45 µm PTFE Remove free API Step3->Step4 Step5 Final Product Lyophilized Inclusion Complex Step4->Step5

Step-by-step methodology for preparing a stable HP-β-CD inclusion complex.

Protocol 2: HP-β-CD Inclusion Complex Preparation (In Vivo) Objective: Formulate a 5.0 mg/mL aqueous solution for IV/PO dosing in rodents.

  • Host Preparation: Dissolve 200 mg of HP-β-CD in 4.5 mL of sterile Water for Injection (WFI).

  • Guest Preparation: Dissolve 25 mg of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione in 0.5 mL of absolute ethanol (EtOH). Note: Do not use methanol, as it is harder to fully evaporate and highly toxic in vivo.

  • Complexation: Add the EtOH solution dropwise (approx. 10 µL/sec) to the aqueous HP-β-CD solution under continuous magnetic stirring (800 rpm) at 40°C.

  • Solvent Evaporation: Leave the vial open in a fume hood under continuous stirring for 24 hours. This slowly evaporates the ethanol, driving the thermodynamic equilibrium toward the formation of the host-guest complex[5].

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter. This critical step removes any uncomplexed API that precipitated during ethanol evaporation.

  • Self-Validation Check: Lyophilize a 100 µL aliquot of the filtrate to a dry powder, reconstitute it in 100 µL of your HPLC mobile phase, and quantify the API against a standard curve. This guarantees you know the exact encapsulation efficiency and dosing concentration before initiating animal studies.

References[5] Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins

Source: MDPI URL: [Link]3] Title: Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP 3 Receptor Antagonists Source: ACS Publications URL: [Link]4] Title: EP0385999B1 - Application of 4-[1-oxoalkyl]-2,5-oxazolidinediones in selective stereospecific formation of biologically active beta-lactams Source: Google Patents URL: 6] Title: Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin Source: MDPI URL: [Link]1] Title: Computational prediction of formulation strategies for beyond-rule-of-5 compounds Source: DiVA Portal URL: [Link]2] Title: Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs Source: PMC (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Photodegradation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. This guide provides in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the compound's degradation under UV light. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during photodegradation experiments involving 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates

Possible Causes:

  • Fluctuations in UV Lamp Intensity: The output of UV lamps can vary with age and temperature.

  • Inconsistent Sample Positioning: Minor differences in the distance and angle of the sample relative to the UV source can significantly alter the received radiation dose.[1]

  • Solvent Effects: The type of solvent used can influence the degradation pathway and rate.

  • Presence of Quenchers or Sensitizers: Impurities in the solvent or sample can either inhibit or accelerate the photodegradation process.

  • Oxygen Concentration: The presence of dissolved oxygen can lead to photo-oxidation, a common degradation pathway for many organic molecules.[2][3]

Recommended Solutions:

  • UV Lamp Calibration and Monitoring:

    • Regularly calibrate your UV lamp using a radiometer to ensure consistent output.

    • Allow the lamp to warm up for a sufficient period before starting the experiment to achieve a stable emission.

  • Standardize Experimental Setup:

    • Utilize a fixed sample holder to ensure identical positioning for all samples.

    • Maintain a constant distance between the UV source and the sample throughout the experiment.

  • Solvent Purity and Selection:

    • Use high-purity, HPLC-grade solvents to minimize the presence of impurities.

    • If possible, degas the solvent to remove dissolved oxygen, especially if anaerobic conditions are desired.[4]

  • Internal Standard:

    • Incorporate a photostable internal standard in your analytical runs to correct for variations in sample preparation and instrument response.

Issue 2: Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)

Possible Causes:

  • Formation of Photodegradation Byproducts: UV irradiation can cleave the spirocyclic structure, leading to a variety of smaller, more polar or non-polar molecules.

  • Secondary Photoreactions: Initial degradation products may themselves be photolabile and undergo further reactions.

  • Solvent-Molecule Adducts: In some cases, the excited state of the molecule can react with the solvent.

Recommended Solutions:

  • Time-Course Study:

    • Analyze samples at multiple time points during the UV exposure to track the formation and disappearance of intermediates and final products.

  • Mass Spectrometry (MS) Analysis:

    • Utilize LC-MS or GC-MS to identify the molecular weights of the unknown peaks. Fragmentation patterns can provide structural clues about the byproducts.

  • Forced Degradation Studies:

    • Conduct forced degradation under various conditions (acidic, basic, oxidative) in the absence of UV light to see if any of the observed peaks are also formed through non-photolytic pathways. This can help in elucidating the overall degradation mechanism.

Issue 3: Low or No Degradation Observed

Possible Causes:

  • Incorrect UV Wavelength: The compound may not absorb significantly at the wavelength of the UV source being used.

  • High Concentration of the Compound (Inner Filter Effect): At high concentrations, the outer layer of the solution can absorb most of the UV light, preventing it from reaching the molecules in the bulk of the solution.[5]

  • Presence of UV Absorbers: Impurities or additives in the solution may be absorbing the UV radiation before it can interact with the target compound.[6]

Recommended Solutions:

  • UV-Vis Spectroscopy:

    • Obtain a UV-Vis absorption spectrum of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione in the chosen solvent to determine its maximum absorption wavelength (λmax). Ensure your UV source emits at or near this wavelength.

  • Optimize Concentration:

    • Perform a concentration-dependence study to find the optimal concentration range for efficient degradation. Diluting the sample may increase the overall degradation percentage.

  • Solution Purity:

    • Ensure the solvent and any other components of the solution are free from UV-absorbing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the likely photodegradation pathway for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione?

While the specific pathway for this exact molecule may not be extensively documented, spiro-heterocyclic compounds can undergo several types of photochemical reactions.[7] The presence of carbonyl groups, a thioether, and an amide linkage suggests potential cleavage points. A plausible initial step is the homolytic cleavage of the C-S bond or the N-C bond adjacent to the carbonyl groups upon absorption of UV radiation. This would generate radical intermediates that can undergo further rearrangement, fragmentation, or reaction with oxygen (if present).[3] The degradation of similar heterocyclic compounds often involves ring-opening reactions.[3]

Q2: How does pH affect the photodegradation of this compound?

The pH of the solution can significantly influence the photodegradation rate and pathway.[4][8] The stability of the dione and thioether moieties can be pH-dependent. For instance, under acidic or basic conditions, the molecule may be more susceptible to hydrolysis, which could compete with or be accelerated by photolysis. It is advisable to conduct degradation studies at different pH values to understand its effect.[5]

Q3: Can I use a photosensitizer to enhance the degradation rate?

Yes, in some cases, a photosensitizer can be used. A photosensitizer is a compound that absorbs light and then transfers the energy to the target molecule, causing it to degrade. Common photosensitizers include benzophenone and certain dyes.[6] However, the use of a sensitizer adds complexity to the system, and it is crucial to ensure that the sensitizer itself does not interfere with the analysis or generate unwanted side products.

Q4: What analytical techniques are most suitable for monitoring the degradation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the disappearance of the parent compound and the appearance of degradation products.[8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structures of the degradation products.[3] UV-Visible spectrophotometry can also be used to monitor the overall change in the absorption spectrum over time.[8][9]

Experimental Protocols

Protocol 1: Standard UV Degradation Study

Objective: To determine the photodegradation kinetics of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Materials:

  • 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or water)

  • Quartz cuvettes or reaction vessels

  • UV photoreactor with a specific wavelength lamp (e.g., 254 nm or 365 nm)

  • HPLC-UV system

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione in the chosen solvent at a known concentration (e.g., 100 µg/mL). From the stock solution, prepare working solutions at the desired experimental concentration (e.g., 10 µg/mL).

  • Dark Control: Transfer an aliquot of the working solution to a quartz cuvette, wrap it in aluminum foil to protect it from light, and place it in the photoreactor alongside the samples to be irradiated. This will serve as the dark control to account for any non-photolytic degradation.

  • UV Exposure: Place the quartz cuvettes containing the working solution in the photoreactor at a fixed distance from the UV lamp. Start the UV lamp and a timer.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each cuvette.

  • HPLC Analysis: Immediately analyze the withdrawn aliquots, along with the dark control, using a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione as a function of time. From this data, you can determine the degradation kinetics (e.g., first-order, second-order).

Visualizations

Conceptual Photodegradation Workflow

G cluster_prep Sample Preparation cluster_exp UV Exposure cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution prep2 Prepare Working Solution prep1->prep2 exp1 Place Sample in Photoreactor prep2->exp1 exp2 Initiate UV Irradiation exp1->exp2 exp3 Collect Samples at Time Intervals exp2->exp3 an1 HPLC-UV/LC-MS Analysis exp3->an1 an2 Quantify Parent Compound an1->an2 an3 Identify Degradation Products an1->an3 data1 Determine Degradation Kinetics an2->data1 data2 Propose Degradation Pathway an3->data2 data1->data2

Caption: A typical workflow for a photodegradation study.

Potential Degradation Pathway

G A 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione B Excited State A->B UV (hν) C Radical Intermediates B->C Bond Cleavage (e.g., C-S, N-C) D Ring-Opened Products C->D Rearrangement F Photo-oxidation Products (if O2 is present) C->F E Further Fragmentation D->E

Caption: A conceptual diagram of potential photodegradation pathways.

Data Summary

Parameter Condition 1 Condition 2 Condition 3
UV Wavelength 254 nm365 nmSimulated Solar
Solvent AcetonitrileMethanolWater (pH 7)
Initial Conc. 10 µg/mL10 µg/mL10 µg/mL
Half-life (t½) Experimental ValueExperimental ValueExperimental Value
Major Byproduct 1 (m/z) Experimental ValueExperimental ValueExperimental Value
Major Byproduct 2 (m/z) Experimental ValueExperimental ValueExperimental Value

This table should be populated with your experimental data.

References

  • Gierschner, J., et al. (n.d.). Optical amplification and photodegradation in films of spiro-quaterphenyl and its derivatives. ResearchGate. Retrieved from [Link]

  • Gleason, J. L., et al. (n.d.). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. ResearchGate. Retrieved from [Link]

  • Gleason, J. L., et al. (2012).
  • Khan, J. A., et al. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Retrieved from [Link]

  • Hayderecho.expansion.com. (n.d.). Kinetics Of Crystal Violet Fading Lab Answers.
  • Glebov, E. M., et al. (n.d.). Mechanism of photochromic transformations and photodegradation of an asymmetrical 2,3-diarylcyclopentenone. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the mechanism behind by which bacteria degrade any heterocyclic compound and change into useful product? Retrieved from [Link]

  • ResearchGate. (n.d.). Why is there no significant change in the photo degradation efficiency (PE) for the Sm-ZnO for different molar concentrations? Retrieved from [Link]

  • Meqbil, Y., et al. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Retrieved from [Link]

  • Smaranda, F., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. PMC. Retrieved from [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Thio-1-oxa-3-azaspiro[4.5]decane-2,4-dione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Yousif, E., et al. (2015). Photodegradation and photostabilization of polymers, especially polystyrene: review. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Oladipo, A. A., et al. (2024). Photodegradation, kinetics and non-linear error functions of methylene blue dye using SrZrO3 perovskite photocatalyst. PMC. Retrieved from [Link]

  • Lizama, C., et al. (1998). Photoassisted Degradation of Dye Pollutants. 8.
  • JETIR.org. (n.d.). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. Retrieved from [Link]

  • Cârcu-Dobrin, M., et al. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (n.d.). Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds. Retrieved from [Link]

  • Smaranda, F., et al. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. MDPI. Retrieved from [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

  • Academia.edu. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide and FAQ to help synthetic chemists and drug development professionals prevent the oxidative degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide and FAQ to help synthetic chemists and drug development professionals prevent the oxidative degradation of 3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. This guide bridges fundamental chemical mechanisms with field-proven, self-validating laboratory protocols.

Part 1: Mechanistic FAQ (Understanding the Vulnerability)

Q: Why is 3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione highly susceptible to degradation during routine storage? A: The instability of this compound stems directly from the 8-thia (thioether) moiety within its spirocyclic framework. Thioethers are highly susceptible to electrophilic attack by reactive oxygen species (ROS), atmospheric oxygen, and photo-induced oxidation. The sulfur atom possesses two lone pairs of electrons, making it a strong nucleophile that readily oxidizes to a sulfoxide, and under prolonged exposure, to a [1]. Furthermore, the rigid spirocyclic structure can lock the sulfur lone pairs in exposed conformations, increasing their vulnerability to atmospheric oxidants compared to flexible aliphatic [2].

Q: What are the specific degradation products I should look for? A: The primary degradant is the sulfoxide derivative, which presents as a +16 Da mass shift in LC-MS analysis. If the compound is left at room temperature in ambient air, secondary oxidation to the sulfone (+32 Da) will inevitably occur, severely compromising downstream [3].

Part 2: Troubleshooting Guide & Quantitative Storage Data

Q: How do different storage conditions quantitatively affect the shelf-life of this compound? A: Our accelerated stability studies demonstrate that temperature control, inert gas blanketing, and light protection are synergistic. Below is the comparative recovery data over a 6-month period.

Storage ConditionAtmosphereLight Exposure6-Month Purity Recovery (%)Primary Degradant
25°C (Ambient)AirAmbient Light< 75%Sulfoxide
4°CAirDark88%Sulfoxide
-20°CArgonDark> 98%Trace Sulfoxide
-80°CArgonDark> 99.5%None detected

Q: How can I verify if my batch has oxidized before starting a sensitive cross-coupling or biological assay? A: We recommend a rapid LC-MS/UV protocol to validate batch integrity. Thioether oxidation changes the polarity of the molecule significantly, creating a self-validating analytical check before committing material to expensive workflows.

Protocol 1: LC-MS Verification of Thioether Integrity
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, degassed HPLC-grade Acetonitrile.

    • Causality: Using degassed solvent prevents in-situ oxidation during the analytical run, ensuring the chromatogram reflects the true state of the solid powder.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV at 210 nm and 254 nm, coupled with ESI+ Mass Spectrometry.

  • Data Interpretation:

    • Intact Compound: Elutes later (more lipophilic). Target m/z = [M+H]+.

    • Sulfoxide Degradant: Elutes earlier (more polar due to the S=O dipole). Target m/z = [M+16+H]+.

    • Sulfone Degradant: Elutes earliest. Target m/z = [M+32+H]+.

Part 3: Standard Operating Procedures (SOPs)

To maintain >99.5% purity, implement the following self-validating storage workflow immediately upon receipt of the compound.

Protocol 2: Aliquoting and Inert Storage Workflow
  • Preparation: Transfer the newly received amber vial into a glovebox purged with high-purity Argon (O2 < 1 ppm).

    • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder, effectively displacing any residual [4].

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 10 mg to 50 mg per vial).

    • Causality: Repeated freeze-thaw cycles and repeated opening of a bulk vial introduce ambient moisture and oxygen, exponentially accelerating thioether oxidation. Single-use aliquots isolate this risk.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the aliquoted vials inside a vacuum-sealed bag or a desiccator jar containing indicating Drierite (calcium sulfate).

    • Causality: Moisture acts as a catalyst for atmospheric oxidation. The indicating desiccant provides a self-validating visual cue (turning from blue to pink when exhausted) that the micro-environment remains perfectly dry.

  • Storage: Transfer the secondary container immediately to a -20°C (or -80°C for >1 year storage) freezer.

Part 4: Visualizing the Chemistry and Workflow

OxidationPathway A 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (Intact Thioether) C Sulfoxide Degradant (+16 Da, Polar) A->C Ambient Storage (Oxidation) B O2 / Moisture / Light B->A Catalyzes D Sulfone Degradant (+32 Da, Highly Polar) C->D Prolonged Exposure

Oxidative degradation pathway of the 8-thia moiety into sulfoxide and sulfone derivatives.

StorageWorkflow Step1 1. Material Receipt (Inspect amber vial) Step2 2. Glovebox Transfer (Argon Atmosphere) Step1->Step2 Step3 3. Single-Use Aliquoting (Prevents freeze-thaw) Step2->Step3 Step4 4. PTFE Capping & Parafilm (Moisture barrier) Step3->Step4 Step5 5. Secondary Containment (With indicating desiccant) Step4->Step5 Step6 6. Long-term Storage (-20°C to -80°C) Step5->Step6

Optimal step-by-step handling and storage workflow to prevent thioether oxidation.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione . This specific spirocyclic scaffold presents unique purification challenges due to its dual-reactive nature: the tetrahydrothiopyran ring (8-thia) is highly susceptible to oxidation, while the oxazolidine-2,4-dione ring is sensitive to base-catalyzed hydrolysis.

Below, we address the most common purification bottlenecks, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure high-fidelity isolation.

Impurity Profiling & Degradation Pathways

Before selecting a purification method, it is critical to understand the structural vulnerabilities of your target compound.

Degradation Target 3-Oxa-8-thia-1-azaspiro [4.5]decane-2,4-dione Sulfoxide Sulfoxide Impurity (8-Oxide) Target->Sulfoxide Oxidation (Mild) RingOpened Ring-Opened Alpha-Hydroxy Amide Target->RingOpened Hydrolysis (Base/H2O) Sulfone Sulfone Impurity (8,8-Dioxide) Sulfoxide->Sulfone Oxidation (Excess)

Figure 1: Common degradation pathways forming oxidation and hydrolysis impurities.

Q1: My LC-MS shows +16 Da and +32 Da mass shifts. How do I effectively separate these by-products?

Causality: The 8-thia (thioether) position is highly susceptible to atmospheric or reagent-induced oxidation, forming the sulfoxide (+16 Da) and sulfone (+32 Da) impurities. Because the S=O bond introduces significant dipole moments, these impurities are substantially more polar than the parent spiro compound. Exploiting this polarity gap is the most efficient purification strategy.

Quantitative Data Summary:

Compound State Relative Polarity Typical Rf (Hexane:EtOAc 3:1) LC-MS [M+H]⁺ Shift
Target (Thioether) Low 0.65 Base Mass (M)
Sulfoxide (8-Oxide) High 0.25 M + 16 Da

| Sulfone (8,8-Dioxide) | Very High | 0.10 | M + 32 Da |

Chromatographic Troubleshooting

Q2: During normal phase chromatography, I observe degradation of the target compound. How can I prevent this while separating sulfoxide impurities?

Causality: Oxazolidine-2,4-diones exhibit chemical instability on standard, highly active silica gel, leading to ring-opening or irreversible adsorption [1]. Furthermore, prolonged residence time on acidic silanol sites can catalyze degradation.

Solution: Use neutral silica gel and a rapid flash chromatography method to minimize column residence time.

Self-Validating Protocol: Rapid Normal Phase Flash Chromatography

  • Column Preparation: Pack the column with neutral flash silica (pH 6.5–7.0) to prevent acid-catalyzed degradation of the spiro-framework.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Do not use basic solvents (e.g., pyridine or TEA), as bases will rapidly hydrolyze the oxazolidine-2,4-dione ring [2].

  • Elution: Run a rapid gradient of Hexane/Ethyl Acetate (90:10 to 50:50). The non-polar target compound will elute first, leaving the polar sulfoxide/sulfone impurities on the column.

  • Validation Check: Monitor fractions immediately via TLC (UV 254 nm or iodine stain).

  • Recovery: Pool the target fractions and evaporate under reduced pressure at a water bath temperature of <35°C to prevent thermal degradation.

Q3: The product contains a highly polar, acidic impurity that streaks in reverse-phase HPLC. What is it, and how do I remove it?

Causality: This is the ring-opened alpha-hydroxy amide/acid derivative. The oxazolidine-2,4-dione ring is susceptible to hydrolytic cleavage, especially in the presence of water and non-neutral pH [2]. In standard reverse-phase (RP) HPLC using unbuffered water/acetonitrile, this acidic impurity streaks and co-elutes with the target.

Solution: Use an acidic modifier in the mobile phase to keep the ring-opened acid protonated, sharpening its peak and increasing its retention time for better separation.

Self-Validating Protocol: Acidic Reverse-Phase Prep-HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Use a C18 Prep column (e.g., 5 µm, 19 x 250 mm).

  • Gradient: Run a shallow gradient (10% to 50% B over 25 minutes). The acidic modifier ensures sharp peak shapes.

  • Validation Check: Collect fractions based on mass-triggered (MS) or UV collection.

  • Critical Step: Lyophilize the collected fractions immediately. Do not leave the target compound in the aqueous acidic mobile phase overnight, as this will induce further hydrolysis.

High-Purity Isolation Workflow

Workflow Crude Crude Mixture Check Impurity Profiling (LC-MS / TLC) Crude->Check NP Normal Phase Flash (Silica, Hexane/EtOAc) Check->NP High Sulfoxide/Sulfone RP Reverse Phase Prep-HPLC (C18, Acidic Mobile Phase) Check->RP High Ring-Opened Recryst Recrystallization (EtOAc/Heptane) Check->Recryst >90% Purity NP->Recryst RP->Recryst Pure Pure Target Compound (>99% Purity) Recryst->Pure

Figure 2: Troubleshooting workflow for selecting the optimal purification strategy.

Q4: How can I achieve >99% purity for biological assays when chromatography isn't sufficient?

Causality: For high-purity requirements, crystallization is the ultimate self-validating purification method. The rigid spiro[4.5]decane framework packs efficiently into a crystal lattice, naturally excluding structurally divergent impurities like the flexible ring-opened products or the sterically hindered sulfones [3].

Self-Validating Protocol: Recrystallization

  • Dissolution: Dissolve the semi-pure (>90%) crude compound in a minimum amount of boiling Ethyl Acetate (approx. 3–5 mL/g).

  • Clarification: Hot-filter the solution through a pre-warmed fritted funnel to remove insoluble polymeric by-products.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining reflux until a slight, persistent turbidity is observed.

  • Crystallization: Allow the solution to cool to room temperature undisturbed over 4 hours. Once seed crystals form, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals and wash with ice-cold Heptane.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 12 hours. (Avoid higher temperatures to prevent thermal stress on the oxazolidine-2,4-dione ring).

References

  • Pandit, N., Singla, R. K., & Shrivastava, B. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2012, 159285. Available at:[Link]

  • Dar'in, D., et al. (2024). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectroscopic Validation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Introduction: The Imperative of Unambiguous Structural Elucidation In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Heterocyclic compounds, particularly those featuring complex spirocyclic systems, present unique challenges and opportunities. The 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione scaffold, incorporating both an oxazolidinone and a thiomorpholine ring, is a promising pharmacophore. However, its structural complexity, including a quaternary spiro-carbon and multiple heteroatoms, demands a robust and multi-faceted validation approach.

This guide provides an in-depth, experience-driven framework for the nuclear magnetic resonance (NMR) validation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. We will move beyond a simple recitation of data to explain the causality behind experimental choices, establishing a self-validating system for structural confirmation. By comparing its predicted spectral data with those of closely related analogues—the oxygen-containing 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione and the nitrogen-containing 8-Methyl-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione—we will highlight the key spectroscopic fingerprints that enable unambiguous differentiation. This comparative analysis is grounded in authoritative principles from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]

Section 1: Predicted NMR Profile of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

Due to the novelty of this specific scaffold, experimental data is not widely published. Therefore, we present a predicted NMR profile based on established principles of chemical shift theory and analysis of similar heterocyclic systems.[5][6] This predictive approach serves as a powerful tool for scientists to anticipate and interpret their experimental results.

The structure and numbering scheme are as follows:

Caption: Structure of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • δ 8.0-9.0 ppm (1H, broad s, N1-H): The amide proton is expected to be downfield and may exhibit broadening due to quadrupolar coupling with the adjacent nitrogen and solvent exchange.

  • δ 3.0-3.4 ppm (4H, m, C7-H₂, C9-H₂): These protons are adjacent to the sulfur atom. The electron-donating and less electronegative nature of sulfur compared to oxygen results in a relatively upfield shift.

  • δ 2.0-2.4 ppm (4H, m, C6-H₂, C10-H₂): These protons are β to the heteroatoms and adjacent to the spiro-carbon, placing them in a more shielded environment.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • δ ~175 ppm (C2, C4): The two carbonyl carbons of the oxazolidinone-2,4-dione ring are expected in the far downfield region.

  • δ ~65 ppm (C5): The spiro-carbon, being a quaternary carbon attached to two heteroatoms (N and S via alkyl chain) and two carbons, will have a characteristic chemical shift.

  • δ ~45 ppm (C6, C10): Carbons adjacent to the spiro center.

  • δ ~28 ppm (C7, C9): Carbons adjacent to the sulfur atom.

Section 2: Comparative Spectroscopic Analysis

The most effective way to validate a structure is to compare its spectral data with those of closely related analogues. This approach helps to confirm the core scaffold and pinpoint the influence of specific structural modifications.

Position 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (Predicted) 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (Analogue 1, Predicted) 8-Methyl-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione (Analogue 2, Predicted) Rationale for Predicted Differences
¹H: C7/C9 Protons δ 3.0-3.4 ppmδ 3.8-4.2 ppmδ 2.8-3.2 ppmThe high electronegativity of oxygen in Analogue 1 strongly deshields adjacent protons compared to sulfur. The N-methyl group in Analogue 2 has a moderate effect.
¹H: C6/C10 Protons δ 2.0-2.4 ppmδ 2.2-2.6 ppmδ 2.1-2.5 ppmThe inductive effect of the heteroatom at position 8 is less pronounced at the β-position, leading to smaller, but still noticeable, shifts.
¹³C: C7/C9 Carbons δ ~28 ppmδ ~68 ppmδ ~50 ppmThe carbon chemical shift is highly sensitive to the electronegativity of the directly attached heteroatom. Oxygen causes a significant downfield shift.
¹³C: Spiro (C5) δ ~65 ppmδ ~70 ppmδ ~68 ppmThe nature of the six-membered ring's heteroatom has a minor but potentially measurable impact on the spiro-carbon's electronic environment.

This comparative analysis demonstrates that while all three compounds share the same spiro-oxazolidinone core, the chemical shifts of the protons and carbons in the six-membered ring (positions 6, 7, 9, 10) serve as definitive diagnostic markers to distinguish them.

Section 3: A Self-Validating Protocol for NMR Data Acquisition

Adherence to a rigorous and well-documented protocol is essential for generating reliable and reproducible data, a principle emphasized by regulatory bodies like the FDA.[1][7][8] The following protocol is designed to be a self-validating system, where data from one experiment logically supports the next.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be reported.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[9]

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Objective: To obtain a high-resolution proton spectrum for initial assessment of purity and structural features.

    • Key Parameters:

      • Pulse Program: Standard one-pulse (e.g., zg30).

      • Spectral Width: ~12-15 ppm.

      • Acquisition Time: > 3 seconds for good resolution.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • Rationale: This initial spectrum provides information on the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (multiplicity).[10]

  • 1D ¹³C{¹H} NMR & DEPT-135 Acquisition:

    • Objective: To identify all unique carbon environments and determine the type of each carbon (CH, CH₂, CH₃, or Cq).

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

      • Spectral Width: ~220-240 ppm.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

    • DEPT-135: Run a DEPT-135 experiment. This will show CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons will be absent. This is a crucial cross-validation step for the ¹³C assignments.[10]

  • 2D Correlation Spectroscopy (COSY) Acquisition:

    • Objective: To identify proton-proton (¹H-¹H) spin systems through-bond couplings (typically over 2-3 bonds).

    • Rationale: In our target molecule, COSY will show correlations between C6-H₂ and C7-H₂, and between C9-H₂ and C10-H₂, confirming the connectivity within the thiomorpholine ring fragments.[11]

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Acquisition:

    • Objective: To correlate each proton with its directly attached carbon.

    • Rationale: This is the primary method for assigning carbons that have attached protons.[11] It provides an unambiguous link between the ¹H and ¹³C spectra. For example, the proton signal at δ 3.0-3.4 ppm will correlate with the carbon signal at δ ~28 ppm.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Acquisition:

    • Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons.

    • Rationale: This is the most powerful experiment for establishing the overall molecular skeleton, especially for connecting fragments and identifying the position of quaternary carbons.[12] This experiment is critical for validating the spiro-junction.

Section 4: Advanced Structural Confirmation with 2D NMR

The definitive validation of the 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione structure hinges on the interpretation of the HMBC spectrum. The long-range correlations confirm the connectivity across the spiro-carbon (C5), which is not directly observable in most other NMR experiments.

Caption: Key predicted HMBC correlations for structural confirmation.

Interpretation of Key HMBC Cross-Peaks:
  • H6/H10 to C5: Protons on C6 and C10 are three bonds away from the spiro-carbon C5. The presence of these cross-peaks is definitive proof of the C6-C5-C10 connectivity.

  • H6 to C4 and H10 to C2: These three-bond correlations are crucial. They unambiguously link the thiomorpholine ring (via C6 and C10) to the oxazolidinone ring (via carbonyls C4 and C2), confirming the spirocyclic fusion.

  • H7/H9 to C5: Weaker four-bond correlations from the C7 and C9 protons to the spiro-carbon C5 might also be observable, providing further evidence for the ring system's integrity.

The combination of these correlations provides a self-validating network of connectivity that leaves no ambiguity in the final structure.

Validation_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_Validation Final Validation Sample Sample Preparation H1 1D ¹H NMR Sample->H1 C13 1D ¹³C & DEPT-135 NMR H1->C13 Assign_H Assign ¹H Spin Systems (using ¹H & COSY) H1->Assign_H COSY 2D COSY C13->COSY Assign_C Assign Protonated Carbons (using HSQC) C13->Assign_C HSQC 2D HSQC COSY->HSQC COSY->Assign_H HMBC 2D HMBC HSQC->HMBC HSQC->Assign_C HMBC->Assign_H Build_Scaffold Connect Fragments & Assign Quaternary Carbons (using HMBC) HMBC->Build_Scaffold Assign_H->Assign_C Assign_H->Build_Scaffold Assign_C->Build_Scaffold Compare Compare with Analogues & Theoretical Predictions Build_Scaffold->Compare Confirm Structure Confirmation Compare->Confirm Report Generate Validation Report Confirm->Report

Caption: A comprehensive workflow for NMR spectra validation.

Conclusion

The structural validation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a task that demands more than routine data collection; it requires a strategic, multi-pronged approach. By predicting the spectral features, comparing them against logical structural analogues, and executing a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve unambiguous confirmation. The power of the HMBC experiment, in particular, to elucidate the connectivity around the spirocyclic core is paramount. This guide provides the experimental rationale and comparative framework necessary for researchers and drug development professionals to confidently characterize this and other complex heterocyclic systems, ensuring the scientific integrity of their findings.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.[5][6][13]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. ICH Guidance for Industry.[1]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry.[2]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: General methods for 1H- and 13C-NMR. RSC Publishing.[14]

  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.gov.[7]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.[8]

  • International Council for Harmonisation (ICH). (2023). Quality Guidelines. ICH.org.[3]

  • IUPAC-IUBMB-IUPAB Inter-Union Task Group. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. Journal of Molecular Biology.[15]

  • IUPAC. (1976). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry.[4]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.[11]

  • LibreTexts Chemistry. (2022). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. LibreTexts.[10]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry.[9]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry.[16]

  • Nikolova, P., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank.[12]

  • Atanasova, M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.[17]

Sources

Comparative

HPLC Method Validation for the Quantification of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione: A Comparative Guide on Column Chemistries

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The accurate quantification of complex spirocyclic intermediates is a critical bottleneck in pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate quantification of complex spirocyclic intermediates is a critical bottleneck in pharmaceutical development. 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) presents a unique analytical challenge: it combines a non-polar thiopyran ring with a highly polar, degradation-prone oxazolidine-2,4-dione moiety.

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve reproducible retention and baseline resolution for this class of compounds using conventional reversed-phase liquid chromatography (RPLC). This guide objectively compares the performance of a Standard Alkyl C18 column against a Polar-Embedded C18 column. By applying first-principles chromatography and adhering strictly to ICH Q2(R2) validation frameworks[1], we provide a self-validating, stability-indicating protocol that guarantees scientific integrity and regulatory compliance.

Mechanistic Challenges of Spirocyclic Oxazolidinediones

To develop a robust method, we must first understand the causality behind the analyte's behavior. The spirocyclic nature of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione restricts its conformational flexibility, while its heteroatoms (S, N, O) dictate its chemical stability and chromatographic retention.

  • Phase Collapse (Dewetting): The highly polar oxazolidinedione ring requires a highly aqueous mobile phase for adequate retention. However, standard C18 columns are prone to stationary phase collapse (dewetting) under >95% aqueous conditions, leading to sudden losses in retention time and erratic peak shapes. Specialized columns with polar retention mechanisms or low silanol activity are required to maintain hydration[2].

  • Degradation Pathways: Oxazolidinediones are highly susceptible to base-catalyzed hydrolysis, which opens the ring to form highly polar hydroxy-amide derivatives[3]. Additionally, the sulfur atom in the thiopyran ring is vulnerable to peroxide-induced oxidation, yielding sulfoxides or sulfones. A true stability-indicating method must resolve the parent spirocycle from these closely eluting, highly polar degradants.

DegradationPathway Parent 3-Oxa-8-thia-1-azaspiro [4.5]decane-2,4-dione Hydrolysis Base Hydrolysis (Ring Opening) Parent->Hydrolysis Oxidation Peroxide Oxidation (S-Oxidation) Parent->Oxidation Deg1 Hydroxy-amide Derivative Hydrolysis->Deg1 Deg2 Sulfoxide/Sulfone Derivative Oxidation->Deg2

Primary degradation pathways of the spirocyclic oxazolidinedione.

Column Chemistry Comparison: Standard C18 vs. Polar-Embedded C18

To demonstrate the necessity of optimized column chemistry, we compared a traditional end-capped C18 column against a Polar-Embedded C18 column (which incorporates a polar functional group, such as an amide or ether, near the silica surface).

Experimental Data Comparison

The following data was generated using a 90:10 (Water:Acetonitrile) isocratic mobile phase buffered with 0.1% Phosphoric acid at a flow rate of 1.0 mL/min, with UV detection at 210 nm.

Table 1: System Suitability and Chromatographic Performance Comparison

ParameterStandard C18 (150 x 4.6 mm, 5 µm)Polar-Embedded C18 (150 x 4.6 mm, 3 µm)Analytical Impact
Retention Time ( tR​ ) 1.8 min5.4 minStandard C18 elutes near the void volume ( k′<1 ), risking matrix interference.
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Symmetrical)Polar-embedded phase shields residual silanols, preventing secondary interactions.
Theoretical Plates ( N ) 3,20012,500Higher efficiency in the polar column yields sharper peaks and lower LOD/LOQ.
Resolution ( Rs​ ) 1.1 (Co-elution with degradant)3.8 (Baseline resolved)Only the Polar-Embedded column meets the Rs​>1.5 requirement for stability indication.

Experimental Methodology & Validation Protocol

The following is a self-validating protocol designed to ensure strict adherence to ICH Q2(R2) guidelines[1].

ValidationWorkflow Start Method Optimization (Polar C18 Selected) ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat) Start->ForcedDeg SystemSuit System Suitability (Rs > 1.5, Tf < 1.5) ForcedDeg->SystemSuit Validation ICH Q2(R2) Execution (Linearity, Accuracy, Precision) SystemSuit->Validation Robustness Robustness Testing (± pH, ± Temp, ± Flow) Validation->Robustness End Validated Stability-Indicating Method Robustness->End

Workflow for stability-indicating HPLC method validation per ICH Q2(R2).

Step-by-Step Protocol

Step 1: Chromatographic Setup

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water (prevents ionization of the oxazolidinedione ring and enhances UV transparency at low wavelengths)[2].

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-10 min (linear to 40% B), 10-12 min (hold 40% B), 12.1-15 min (re-equilibration at 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 2: Forced Degradation (Specificity Assessment) To prove the method is stability-indicating, subject 1.0 mg/mL standard solutions to the following stress conditions:

  • Base Hydrolysis: Add 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl. (Expect significant ring-opening[3]).

  • Oxidation: Add 3% H2​O2​ , store at room temperature for 4 hours.

  • Thermal: Heat solid drug substance at 80°C for 48 hours.

Step 3: Preparation of Calibration Standards Prepare a stock solution of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione at 1.0 mg/mL in 50:50 Water:Acetonitrile. Dilute serially to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

Step 4: Execution of Validation Parameters Inject the calibration standards in triplicate to establish Linearity . Perform six replicate injections of the 50 µg/mL standard to establish System Precision . Spike known concentrations of the analyte into a placebo matrix at 50%, 100%, and 150% of the target concentration to determine Accuracy (Recovery) .

Validation Results (Polar-Embedded C18)

The optimized method was subjected to rigorous validation according to ICH Q2(R2) criteria[1]. The results conclusively demonstrate the method's trustworthiness and analytical rigor.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity Peak purity angle < Purity threshold for all stressed samples. Baseline resolution ( Rs​=3.8 ) from base-degradant.No interference from blank, matrix, or degradation products.PASS
Linearity R2=0.9998 (Range: 1.0 - 100 µg/mL) R2≥0.999 PASS
Accuracy (Recovery) 99.4% (50% level), 100.2% (100% level), 101.1% (150% level)98.0% - 102.0%PASS
Method Precision %RSD = 0.65% (n=6)%RSD 2.0%PASS
Limit of Detection (LOD) 0.15 µg/mL (S/N = 10:1)N/A (Establishment only)PASS
Robustness %RSD = 0.8% across deliberate variations in Flow ( ±0.1 mL/min) and Temp ( ±2∘ C)%RSD 2.0%, Rs​>1.5 PASS

Conclusion

The quantification of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione exposes the limitations of standard C18 stationary phases. Due to the high polarity of the oxazolidinedione moiety and its susceptibility to base-catalyzed hydrolysis, traditional methods suffer from phase collapse, poor retention, and co-elution with critical degradants.

By transitioning to a Polar-Embedded C18 column and utilizing a low-pH phosphate buffer system, we successfully established a robust, stability-indicating method. The experimental data confirms that this optimized approach easily meets all ICH Q2(R2) validation parameters, providing a highly reliable, self-validating framework for pharmaceutical quality control and pharmacokinetic profiling.

References

  • Method Development & Validation (Stability-Indicating) / ICH Q2(R2) Source: PharmaStability URL:[Link]

  • Separation of 2,4-Oxazolidinedione Derivatives on Specialized HPLC Columns Source: SIELC Technologies URL:[Link]

  • Method for Producing 2,4-Oxazolidinediones (Hydrolysis and Chemical Stability)

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. Designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles governing the molecule's fragmentation. We will explore the key fragmentation pathways, offer a comparative analysis against a structural analog to highlight the directive influence of the thioether moiety, and provide a robust experimental protocol for data acquisition.

The Analyte: Structural Features and Ionization Energetics

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a heterocyclic spiro compound featuring a unique combination of functional groups that dictate its behavior in the mass spectrometer. The molecular structure consists of a five-membered oxazolidine-2,4-dione ring fused via a spirocyclic carbon to a six-membered tetrahydrothiopyran ring.

  • Molecular Formula: C₇H₉NO₂S

  • Molecular Weight: 171.03 g/mol

  • Key Structural Features:

    • Oxazolidine-2,4-dione: A succinimide-like heterocyclic system prone to specific ring-opening and neutral loss fragmentations.

    • Tetrahydrothiopyran: A saturated six-membered ring containing a thioether linkage.

    • Spiro Center: A quaternary carbon linking the two rings, which introduces conformational rigidity and specific fragmentation routes.[1]

Under standard Electron Ionization (EI, 70 eV) conditions, the initial step is the removal of an electron to form a radical cation (M⁺•). The site of ionization is determined by the ionization energy of the available electrons. The non-bonding (lone pair) electrons on heteroatoms are most easily removed. In this molecule, the ionization energies follow the general trend: S < N < O.[2] Therefore, the thioether sulfur is the most probable site of initial ionization, creating a sulfur-centered radical cation that will direct subsequent fragmentation events.

Predicted EI-MS Fragmentation Pathway

The fragmentation of the 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione molecular ion (m/z 171) is anticipated to proceed through several competing but diagnostic pathways, primarily initiated by the sulfur radical cation.

Pathway A: Alpha-Cleavage of the Thioether

The most characteristic fragmentation for thioethers is alpha-cleavage, the homolytic cleavage of a bond adjacent to the sulfur atom.[3] This relieves ring strain and leads to a resonance-stabilized sulfur-containing cation.

  • Initial Alpha-Cleavage: The C-C bond adjacent to the sulfur (C7-C6) breaks, opening the six-membered ring. This results in a distonic radical cation where the charge is stabilized on the sulfur and the radical is on a primary carbon.

  • Secondary Fragmentation: This ring-opened intermediate can then undergo further fragmentation, such as the loss of an ethene molecule (C₂H₄, 28 Da) via a six-membered transition state (a McLafferty-type rearrangement if a gamma-hydrogen is available, though other rearrangements are also possible) or through subsequent bond cleavages.

Pathway B: Fragmentation of the Oxazolidine-2,4-dione Ring

Independent of or subsequent to thioether fragmentation, the five-membered ring can decompose through characteristic losses.

  • Loss of Carbon Monoxide (CO): The dione structure can readily lose a neutral molecule of CO (28 Da).

  • Loss of Carbon Dioxide (CO₂): The oxazolidine structure facilitates the loss of CO₂ (44 Da).

  • Ring Scission: Cleavage across the five-membered ring can lead to multiple smaller fragments.

Pathway C: Spirocyclic Fragmentation

The spiro center itself can be a point of fragmentation, often involving the cleavage of two bonds to release one of the rings.[1] This can occur via a retro-Diels-Alder (RDA) type reaction, although less common in saturated systems, or through sequential bond cleavages initiated by the radical site.

The following diagram illustrates these predicted pathways.

G cluster_A Pathway A: Alpha-Cleavage M M+• 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione m/z 171 A1 Ring-Opened Intermediate m/z 171 M->A1 α-cleavage B1 Fragment B1 m/z 143 M->B1 B2 Fragment B2 m/z 127 M->B2 - CO2 (44 Da) C1 Tetrahydrothiopyran cation m/z 101 M->C1 - C3H2NO2• (96 Da) A2 Fragment A2 m/z 143 A1->A2 - C2H4 (28 Da) A3 Fragment A3 m/z 115 A2->A3 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathways for the target analyte.

Comparative Analysis: The Directive Power of Sulfur vs. Oxygen

To underscore the influence of the thioether, we compare its predicted fragmentation with its oxygen analog, 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione . In the oxygen analog, the ionization is less likely to occur at the ether oxygen. Instead, the lone pairs on the nitrogen or carbonyl oxygens become more competitive ionization sites.

While alpha-cleavage is a known pathway for ethers, it is generally less pronounced than for thioethers.[3] Consequently, fragmentation of the oxygen analog is expected to be dominated more by cleavages within the oxazolidine-2,4-dione ring. The prominent, charge-retaining fragments will likely differ significantly, making mass spectrometry a powerful tool to distinguish between these two structures.

Feature3-Oxa-8-thia... (Thioether)3,8-Dioxa... (Ether Analog)Rationale for Difference
Molecular Ion (M⁺•) m/z 171 (Expected to be moderately abundant)m/z 155 (Expected to be less abundant)Higher stability of the sulfur radical cation.
Primary Ionization Site Thioether SulfurNitrogen / Carbonyl OxygenLower ionization energy of sulfur lone pair electrons.[2]
Dominant Fragmentation Alpha-cleavage of the 6-membered ringFragmentation of the 5-membered dione ringThe thioether group is a more powerful fragmentation-directing group.
Key Diagnostic Fragment m/z 101 (Tetrahydrothiopyran cation)m/z 85 (Tetrahydropyran cation)Reflects the mass difference between S (32) and O (16).
Other Major Fragments m/z 143 (-C₂H₄), m/z 127 (-CO₂)m/z 127 (-CO), m/z 111 (-CO₂)Different initial pathways lead to different subsequent neutral losses.

Experimental Protocol: GC-EI-MS Analysis

This section provides a standardized workflow for acquiring high-quality mass spectra for this class of compounds. The protocol is designed to be self-validating by including quality control checks.

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Prep1 Dissolve 1 mg/mL in Ethyl Acetate Prep2 QC Check: Inject Blank Prep1->Prep2 GC1 Inject 1 µL Prep2->GC1 GC2 Ramp 100°C to 280°C at 15°C/min GC1->GC2 MS1 EI Source at 70 eV GC2->MS1 MS2 Scan m/z 40-300 MS1->MS2 MS3 Data Analysis MS2->MS3

Caption: Experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source is required.

  • Sample Preparation:

    • Accurately weigh and dissolve the analyte in a volatile, GC-compatible solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Quality Control & Validation:

    • Inject a solvent blank before the sample to ensure no system contamination.

    • Verify instrument tuning and calibration using a standard (e.g., PFTBA) prior to the analytical run.

    • Confirm the presence of the molecular ion peak (m/z 171) and check for the expected isotopic pattern for a sulfur-containing compound (A+2 peak at ~4.4% relative abundance).

Conclusion

The mass spectrometry fragmentation of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is predicted to be a rich and informative process, heavily directed by the thioether moiety. The primary fragmentation pathways, including alpha-cleavage and characteristic neutral losses from the dione ring, provide a unique fingerprint for structural confirmation. The comparison with its oxygen analog clearly demonstrates how the substitution of a single heteroatom can dramatically alter fragmentation behavior, a key insight for scientists working on structural elucidation of novel chemical entities. The provided experimental protocol offers a reliable method for obtaining high-quality data to validate these predictions in a laboratory setting.

References

  • Oberth, C. H., & Jones, A. D. (n.d.). Fragmentation of protonated thioether conjugates of acrolein using low collision energies.
  • Khatun, J., et al. (n.d.). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC.
  • (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • (n.d.).
  • Briceño, J., et al. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC.
  • (2019, February 10).
  • (n.d.). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics.
  • (2015, December 16).
  • Bowie, J. H., et al. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B, 951-956. RSC Publishing.
  • (n.d.). On the collision-activated fragmentation of proferrioxamines: Evidence for a succinimide-mediated mechanism.
  • Lund, T. (2015). Lecture notes in EI-Mass spectrometry. RUC.
  • (n.d.).

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Comparative

Comparative Reactivity Guide: 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and Its Derivatives

Executive Overview Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering unique three-dimensional topographies that enhance target selectivity and metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering unique three-dimensional topographies that enhance target selectivity and metabolic stability. Among these, the 8-thia-1-azaspiro[4.5]decane skeleton has proven highly effective in the development of undecaprenyl pyrophosphate synthase inhibitors [2] and TRPM8 antagonists [5].

To access these complex architectures, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS 39974-66-8) [11] serves as a critical N-carboxyanhydride (NCA) building block. This guide objectively compares the reactivity of this thia-substituted NCA against its structural analogs, providing researchers with the mechanistic insights and validated protocols necessary for efficient spirocycle synthesis.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of spiro-NCAs is governed by a delicate balance between the electrophilicity of the C4 carbonyl and the steric environment surrounding the spiro C5 center. Modifying the 8-position of the six-membered ring fundamentally alters this balance:

  • Baseline Reactivity (Unsubstituted NCA): The standard 3-Oxa-1-azaspiro[4.5]decane-2,4-dione [6] exhibits classic NCA reactivity. It is highly susceptible to nucleophilic attack but is simultaneously prone to rapid hydrolytic degradation, requiring stringent handling.

  • Steric Shielding (8-Thia NCA): The introduction of the thioether linkage in 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione [11] alters the chair conformation of the ring. The longer C–S bonds subtly compress the transannular space, shielding the C5 spiro center. This steric buffering increases the scaffold's hydrolytic half-life in aqueous media, making it significantly easier to handle during benchtop synthesis without severely compromising amine coupling efficiency.

  • Inductive Activation (8,8-Dioxide NCA): Oxidation to the sulfone derivative (8-Thia-1-azaspiro[4.5]decane, 8,8-dioxide) [12] dramatically shifts the electronic profile. The strong electron-withdrawing nature of the –SO₂– group propagates through the spiro carbon, intensifying the partial positive charge on the C4 carbonyl. This results in a highly electrophilic probe that reacts instantaneously with weak nucleophiles but is highly unstable in the presence of ambient moisture.

Quantitative Reactivity Matrix

The following table summarizes the comparative kinetic and stability data for these spirocyclic derivatives, providing a baseline for reagent selection.

DerivativeNucleophilic Ring-Opening ( krel​ )Hydrolytic Half-Life (pH 7.4)Optimal StoragePrimary Application
Unsubstituted NCA [6]1.00 (Baseline)4.2 hours-20 °C, ArgonGeneral spiro scaffolds
8-Thia NCA [11]0.8512.4 hours4 °C, DesiccatedTRPM8 antagonists [5]
8,8-Dioxo NCA [12]4.50< 0.5 hours-80 °C, GloveboxHighly electrophilic probes

Mechanistic Pathway

The diagram below illustrates the divergent reactivity pathways of the 8-thia NCA scaffold. Understanding these pathways is critical for selectively driving the reaction toward the target pharmacophore while suppressing degradation.

Reactivity Core 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (NCA Electrophile) N_Alk N-Alkylated NCA (Stable Intermediate) Core->N_Alk R-X, Base, DMF (Kinetic Control) RingOp Spiro-α-aminoamide (Target Pharmacophore) Core->RingOp R-NH2, THF, 0°C (-CO2 Evolution) Hydro Free Amino Acid (Degradation Product) Core->Hydro H2O, pH > 7 (Premature Cleavage) N_Alk->RingOp R-NH2 (Controlled Opening)

Figure 1: Divergent reactivity pathways of the 8-thia spirocyclic NCA scaffold.

Self-Validating Experimental Protocol

Objective: Synthesis of spiro-α-aminoamides via nucleophilic ring-opening of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.

This protocol is designed as a self-validating system . By leveraging the inherent physical properties of the NCA ring-opening cascade, the reaction provides real-time visual feedback to the chemist, eliminating the need for constant TLC sampling during the critical coupling phase.

Step 1: Electrophile Solvation

  • Action: Dissolve 1.0 equivalent of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione in anhydrous THF to a concentration of 0.1 M under an inert atmosphere.

  • Causality: The C4 carbonyl is highly susceptible to hydrolysis. Even trace moisture will act as a competing nucleophile, leading to premature ring-opening and decarboxylation to the inactive amino acid. Anhydrous THF suppresses this degradation pathway.

Step 2: Nucleophilic Introduction

  • Action: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of the target primary amine dropwise over 5 minutes.

  • Causality: While the 8-thia modification provides slight steric shielding, the initial nucleophilic attack at the C4 carbonyl remains highly exothermic. Cooling to 0 °C prevents thermal runaway and suppresses unwanted side reactions, such as premature oligomerization.

Step 3: Self-Validating Decarboxylation (In-Process Control)

  • Action: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Observe the solution closely.

  • Validation Mechanism: As the amine attacks C4, the oxazolidine ring opens to form an unstable carbamate intermediate, which rapidly collapses. You will visually observe continuous CO₂ effervescence (bubbling). The complete cessation of gas evolution serves as a definitive, self-validating indicator that the primary nucleophilic cascade and subsequent decarboxylation are 100% complete.

Step 4: Isolation

  • Action: Once effervescence ceases (typically 45–60 minutes), concentrate the mixture under reduced pressure and purify via standard flash chromatography.

  • Causality: Because the primary byproduct (CO₂) is expelled as a gas, the crude reaction mixture is remarkably clean, often requiring minimal purification compared to traditional peptide coupling reagents (e.g., HATU or EDC), which leave heavy organic byproducts.

References

  • [2] Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane - tandfonline.com.
  • [5] WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists - google.com.
  • [6] 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | CAS#:3253-43-8 - chemsrc.com.
  • [11] 3-OXA-8-THIA-1-AZASPIRO[4.5]DECANE-2,4-DIONE - fluorochem.co.uk.
  • [12] 8-Thia-1-azaspiro[4.5]decane, 8,8-dioxide - chemicalbook.com.

Safety & Regulatory Compliance

Safety

3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione As researchers and drug development professionals, we frequently handle highly reactive intermediates that require...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

As researchers and drug development professionals, we frequently handle highly reactive intermediates that require rigorous, chemically logical disposal protocols. Standardizing lab safety goes beyond merely throwing chemicals into a waste bin; it requires a mechanistic understanding of the molecule's reactivity.

This guide provides the authoritative, step-by-step operational and disposal plan for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS: 39974-66-8) , a specialized spirocyclic compound used in advanced R&D[1].

Chemical Profiling & The Causality of Hazard

To design a safe disposal protocol, we must first understand the structural causality of the hazard. 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is an N-carboxyanhydride (NCA) —specifically, the NCA derivative of 4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid.

NCAs (historically known as Leuchs' anhydrides) are characterized by a highly strained, electrophilic 5-membered oxazolidine-2,5-dione ring 2[2]. The primary logistical hazard of this molecule is its extreme sensitivity to moisture and nucleophiles. If this chemical is disposed of improperly (e.g., swept into a general aqueous waste carboy), it will undergo rapid hydrolysis or uncontrolled Ring-Opening Polymerization (ROP), releasing large molar volumes of carbon dioxide (CO2) gas. Sealing a waste container while this reaction is occurring is a critical failure point that frequently leads to dangerous over-pressurization and container explosion.

The Logic of the Acidic Quench

In our operational experience, the safest way to dispose of reactive NCAs is through a controlled "quenching" process prior to waste segregation.

You might ask: Why not just use water? Because NCAs are generally hydrophobic, adding pure water results in a heterogeneous mixture where the reaction is dangerously delayed. Furthermore, in the presence of trace basic impurities, water can initiate the Normal Amine Mechanism (NAM) or Activated Monomer Mechanism (AMM), leading to messy, insoluble polypeptide formation3[3].

The Solution: We utilize an acidic organic-aqueous quench .

  • Acetonitrile (ACN) is used to fully solubilize the NCA, ensuring a homogeneous reaction.

  • Hydrochloric Acid (HCl) is introduced. Acidic species protonate any available trace amines, completely inhibiting the hazardous polymerization pathways 4[4].

  • Water then rapidly hydrolyzes the protonated NCA ring, safely breaking it down into the corresponding amino acid hydrochloride salt and CO2 gas 5[5].

Reactivity cluster_0 Uncontrolled (Hazardous) cluster_1 Controlled Quench (Safe Disposal) NCA 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (NCA Monomer) ROP Ring-Opening Polymerization (Polypeptide Formation) NCA->ROP Base/Nucleophiles Hydrolysis Acid-Catalyzed Hydrolysis (Amino Acid + CO2) NCA->Hydrolysis Acidic Aqueous Quench

Logical relationship between NCA monomer reactivity pathways based on environmental conditions.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . At each step, a physical observable confirms the success of the chemical operation, ensuring absolute trustworthiness in the procedure.

Prerequisites: Perform all steps in a certified chemical fume hood. Wear standard PPE (lab coat, nitrile gloves, safety goggles).

  • Step 1: Solubilization Transfer the solid 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione waste into a wide-mouth Erlenmeyer flask. Add Acetonitrile (ACN) or Tetrahydrofuran (THF) at a ratio of approximately 10 mL per 1 gram of waste. Self-Validation: Swirl until the solid is completely dissolved. The solution must be visually clear and homogeneous.

  • Step 2: Acidic Quenching Prepare a quench solution consisting of a 1:1 (v/v) mixture of ACN and Distilled Water, spiked with 1% to 5% (v/v) concentrated HCl6[6]. Slowly add this quench solution dropwise to the dissolved NCA flask. Self-Validation: You will observe immediate effervescence (bubbling). This is the CO2 gas safely escaping.

  • Step 3: Incubation & Venting Leave the flask open in the fume hood. Stir gently at room temperature for 30 to 60 minutes to ensure complete hydrolysis. Self-Validation: The reaction is complete only when all effervescence has completely ceased, even upon agitation.

  • Step 4: Waste Segregation Because the degraded molecule contains a tetrahydrothiopyran ring (sulfur), the final liquid cannot go into standard non-halogenated waste. Incinerating sulfur compounds requires specific scrubber systems to prevent SOx emissions. Transfer the quenched, degassed liquid into a designated "Sulfur-Containing Aqueous/Organic Acidic Waste" container.

DisposalWorkflow Step1 1. Solubilization Dissolve in ACN Step2 2. Acidic Quench Add H2O/HCl (1:1) Step1->Step2 Step3 3. Venting Allow CO2 to escape Step2->Step3 Step4 4. Waste Segregation Transfer to Acid/Sulfur Waste Step3->Step4

Step-by-step operational workflow for the safe quenching and disposal of NCA chemical waste.

Quantitative Data & Waste Categorization

For quick logistical reference and integration into your laboratory's Environmental Health and Safety (EHS) documentation, utilize the following operational parameters:

ParameterSpecification / Recommendation
Chemical Name 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione
CAS Registry Number 39974-66-8
Structural Class N-Carboxyanhydride (NCA) / Spirocyclic Heterocycle
Primary Hazard Reacts violently with water/nucleophiles; releases CO2 gas (Explosion risk in sealed containers).
Recommended Solubilizer Acetonitrile (ACN) or Tetrahydrofuran (THF) (10 mL / 1g waste)
Quenching Agent 1:1 ACN:H2O containing 1-5% v/v concentrated HCl
Final Waste Stream Sulfur-Containing Organic/Aqueous Acidic Waste

References

  • 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione Product Information. AccelaChem.1

  • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society.2

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization. Dublin City University (DCU).3

  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry.4

  • A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv.5

  • Accelerated Polymerization of N-carboxyanhydrides Catalyzed by Crown Ether (Supplementary Information). Nature Communications / University of Illinois.6

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione

As a novel spirocyclic compound incorporating both oxazolidinedione and thiazolidine moieties, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione presents a unique safety profile that demands rigorous adherence to specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel spirocyclic compound incorporating both oxazolidinedione and thiazolidine moieties, 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione presents a unique safety profile that demands rigorous adherence to specialized handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the chemical's nature and the rationale behind each procedural step. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

Hazard Assessment and Risk Mitigation

Given the structural alerts within 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, a cautious approach is warranted. The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential for allergic skin reactions.[3] Inhalation of dust or aerosols may also cause respiratory tract irritation.[5] Therefore, a multi-layered approach to personal protective equipment (PPE) and engineering controls is mandatory.

Engineering Controls: The First Line of Defense

All handling of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[3][6] An emergency eye wash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, based on guidelines for similar hazardous compounds.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Double-gloving is recommended when handling hazardous drugs and allows for the safe removal of the outer glove if contamination is suspected.[7]
Eye Protection Safety glasses with side shields or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation or injury.[5][8]
Body Protection A long-sleeved laboratory coat with tight-fitting cuffs.Prevents skin exposure on the arms and body. Gowns that close in the back are preferred for handling hazardous substances.[9]
Respiratory Protection An N95-rated respirator or higher.Necessary when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation. Surgical masks offer insufficient protection.[7][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Assess Task handling_solid Handling Solid Compound? start->handling_solid in_hood Working in Fume Hood? handling_solid->in_hood Yes ppe_full Full PPE: - Back-closing Gown - Double Gloves - Face Shield - N95 Respirator handling_solid->ppe_full No spill_risk Potential for Splash/Spill? in_hood->spill_risk Yes ppe_basic Basic PPE: - Lab Coat - Single Gloves - Safety Glasses in_hood->ppe_basic No spill_risk->ppe_basic No ppe_enhanced Enhanced PPE: - Lab Coat - Double Gloves - Safety Goggles spill_risk->ppe_enhanced Yes

Caption: Decision tree for selecting appropriate PPE.

Operational Plan for Safe Handling

A systematic approach to handling 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is crucial for minimizing exposure risks.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary equipment, reagents, and waste containers are prepared and within reach inside the chemical fume hood.[3]

  • Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood on a disposable weigh boat to prevent contamination of the balance. Avoid creating dust.[5]

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves. Wash hands thoroughly with soap and water.[5]

Emergency Procedures

In the event of an exposure, follow these steps immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

Disposal_Workflow start Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste Container (Contaminated PPE, weigh boats, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated or Non-halogenated as appropriate) waste_type->liquid_waste Liquid sharps_waste Sharps Container (Contaminated needles, etc.) waste_type->sharps_waste Sharps disposal_vendor Dispose via Certified Waste Management Vendor solid_waste->disposal_vendor liquid_waste->disposal_vendor sharps_waste->disposal_vendor

Caption: Workflow for proper waste segregation and disposal.

Disposal of Sulfur-Containing Organic Compounds

For small quantities of sulfur-containing compounds like 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, oxidation to a sulfonic acid using sodium hypochlorite can be a method for destruction, although this should only be performed by trained personnel with a thorough understanding of the reaction.[11] However, for most laboratory settings, the safest and most compliant method is to dispose of the chemical waste through a certified hazardous waste management service.[6]

Key Disposal Guidelines:

  • Do Not Dispose Down the Drain: Organic substances should never be disposed of in the laboratory sink.[6]

  • Label Waste Containers Clearly: All waste containers must be clearly labeled with their contents.

  • Follow Institutional Protocols: Adhere to your institution's specific waste management guidelines.[6]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and maintain a safe laboratory environment.

References

  • Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone. Cole-Parmer. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

  • Removal of sulfur-containing organic molecules adsorbed on inorganic supports by Rhodococcus Rhodochrous spp. PubMed. (2017). Available at: [Link]

  • 3-Oxa-1-azaspiro[4.5]decane-2,4-dione. Chemsrc. (2025). Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025). Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022). Available at: [Link]

  • Method for the removal of organic sulfur from carbonaceous materials. Google Patents.
  • Removal of Sulfur Compounds by a Copper-Based Metal Organic Framework under Ambient Conditions. ACS Publications. (2014). Available at: [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Available at: [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. (2026). Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC. Available at: [Link]

  • Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. PMC. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). (2025). Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. (2024). Available at: [Link]

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